molecular formula C6H3ClN2O4 B598544 6-Chloro-3-nitropyridine-2-carboxylic acid CAS No. 1204400-58-7

6-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B598544
CAS No.: 1204400-58-7
M. Wt: 202.55
InChI Key: MHDMSQFCLBRNES-UHFFFAOYSA-N
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Description

6-Chloro-3-nitropyridine-2-carboxylic acid is a valuable nitropyridine derivative that serves as a versatile synthetic intermediate in modern organic and medicinal chemistry. Its molecular architecture, featuring both a carboxylic acid and an activated nitro-substituted chloro-heterocycle, makes it a privileged building block for constructing complex, nitrogen-containing target compounds . This compound is particularly useful in the synthesis of potential therapeutic agents, as nitropyridines are known to be convenient precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse biological activities . Researchers utilize this chemical scaffold in drug discovery projects targeting various enzymes and kinases. For instance, analogous 3-nitropyridine-2-carboxylic acid structures have been effectively employed in the design and synthesis of potent inhibitors for Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3), which are significant targets in oncology and other therapeutic areas . The reactive handles on the pyridine core allow for sequential functionalization, enabling the creation of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Furthermore, the nitro group can be readily reduced to an amine, providing access to aminopyridine intermediates which are crucial for generating amide bonds and further molecular diversification in the pursuit of novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMSQFCLBRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680542
Record name 6-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204400-58-7
Record name 6-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204400-58-7

This technical guide provides a comprehensive overview of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2] It is also known by its synonyms, including 2-Chloro-5-nitro-6-picolinic acid and 6-Chloro-3-nitropicolinic acid.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1204400-58-7[1][2]
Molecular Formula C₆H₃ClN₂O₄[1][2]
Molecular Weight 202.55 g/mol [1][2]
Density 1.7 ± 0.1 g/cm³[2]
Boiling Point 390.9 ± 42.0 °C at 760 mmHg[2]
Flash Point 190.2 ± 27.9 °C[2]
Appearance Yellow solid[3]

Synthesis and Experimental Protocols

A proposed synthetic workflow for this compound is outlined below. This protocol is based on established chemical principles for the oxidation of a methyl group to a carboxylic acid on a pyridine ring.

Proposed Synthesis of this compound

G cluster_start Starting Material cluster_process Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product start 6-Chloro-2-methyl-3-nitropyridine step1 Dissolve in Sulfuric Acid start->step1 Step 1 step2 Add Oxidizing Agent (e.g., Potassium Permanganate or Potassium Dichromate) step1->step2 Step 2 step3 Heat the reaction mixture step2->step3 Step 3 step4 Monitor reaction completion (e.g., by TLC or LC-MS) step3->step4 Step 4 workup1 Cool the reaction mixture step4->workup1 Upon Completion workup2 Quench with a reducing agent (if necessary) workup1->workup2 workup3 Adjust pH to precipitate the product workup2->workup3 workup4 Filter the solid workup3->workup4 workup5 Wash with water workup4->workup5 workup6 Dry under vacuum workup5->workup6 workup7 Recrystallize for purification workup6->workup7 product This compound workup7->product

Figure 1. Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Substituted nitropyridines are a significant class of intermediates in the synthesis of biologically active molecules.[4] The presence of a carboxylic acid, a nitro group, and a chlorine atom on the pyridine ring makes this compound a versatile building block for creating a diverse range of pharmaceutical compounds.

While specific applications for this exact molecule are not extensively documented, related nitropyridine derivatives have been utilized as precursors in the synthesis of various kinase inhibitors, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) inhibitors, which are targets for inflammatory conditions and other diseases.[4] The general importance of pyridine carboxylic acid isomers in the development of enzyme inhibitors for a wide array of diseases, such as cancer, diabetes, and neurodegenerative disorders, is well-established.

The logical workflow for utilizing this compound in the synthesis of a potential kinase inhibitor is depicted below.

G A This compound B Amide Coupling (with a primary or secondary amine) A->B Step 1 C Reduction of Nitro Group (to an amino group) B->C Step 2 D Further Functionalization (e.g., acylation, alkylation, or cyclization) C->D Step 3 E Final Kinase Inhibitor Candidate D->E Step 4

References

physical properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative. Its structural features, including a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, make it a compound of interest in medicinal chemistry and organic synthesis. Understanding its physical properties is fundamental for its application in drug design, reaction optimization, and quality control. This guide provides a summary of its key physical characteristics and the standard experimental methods used for their determination.

Core Physical Properties

The known are summarized below. These values are critical for handling, storage, and application of the compound in a research setting.

PropertyValueReference
CAS Number 1204400-58-7[1][2]
Molecular Formula C₆H₃ClN₂O₄[1][2]
Molecular Weight 202.55 g/mol [2]
Exact Mass 201.978134 u[1]
Boiling Point 390.9 ± 42.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 190.2 ± 27.9 °C[1]
Synonyms 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid[2]

Spectroscopic and Chromatographic Data

While specific spectra for this compound are not publicly available in the search results, documentation including NMR, HPLC, and LC-MS may be obtainable from chemical suppliers.[2] The following sections describe the standard protocols for acquiring such data.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[3]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[4]

  • Procedure:

    • Ensure the sample is completely dry and in a fine powdered form. If necessary, grind the crystalline sample in a mortar.[3]

    • Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

    • For an unknown compound, a rapid preliminary heating (e.g., 10-20°C/min) can be performed to find an approximate melting range.[4]

    • For an accurate measurement, heat the sample at a slower rate (1-2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure substance typically has a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

For high boiling point solids, this property is often estimated or determined under vacuum. The Thiele tube method is a common technique for liquids or low-melting solids.[6][7]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[6]

  • Procedure:

    • Place a small amount of the sample into the fusion tube.

    • Invert a capillary tube (sealed end up) and place it inside the fusion tube with the sample.[6]

    • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into a Thiele tube containing heating oil.[6]

    • Heat the side arm of the Thiele tube gently.[6] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

Density Determination (Gas Displacement Method)

Gas pycnometry is a precise method for determining the skeletal density of a solid powder.[8]

  • Apparatus: Gas pycnometer.

  • Procedure:

    • A known mass of the solid sample is placed into a sample chamber of a calibrated volume.[8]

    • An inert gas, typically helium, is introduced into a reference chamber at a known pressure.[8]

    • The gas is then expanded into the sample chamber.

    • The instrument measures the equilibrated pressure, and by applying gas laws, calculates the volume displaced by the solid sample.[8]

    • The skeletal density is calculated by dividing the sample's mass by the determined volume.[8]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined to assess the flammability of a substance. The Pensky-Martens closed-cup method is standardized by ASTM D93.[1][2][9]

  • Apparatus: Pensky-Martens closed-cup tester.[9]

  • Procedure:

    • The test cup is filled with the sample to a specified level.[9]

    • The lid is closed, and the sample is heated at a controlled, constant rate while being stirred.[1][9]

    • At regular temperature intervals, stirring is paused, and an ignition source (a small flame) is dipped into the vapor space of the cup.[9]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. For compounds in this molecular weight range, a 30° pulse with a 4-second acquisition time is a common starting point.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11]

  • Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

  • Procedure (ATR Method):

    • Ensure the ATR crystal (e.g., diamond) is clean.[12]

    • Place a small amount of the solid powder directly onto the ATR crystal.[12]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[12]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

  • Procedure (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[12]

    • Place the mixture into a pellet die and use a hydraulic press to form a transparent pellet.[12]

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.[13]

  • Apparatus: Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Procedure (General):

    • Sample Introduction: The sample is introduced into the ion source. This can be done via direct infusion of a solution or after separation using liquid chromatography (LC) or gas chromatography (GC).

    • Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing an electron to be ejected, forming a molecular ion (M⁺·).[13][14] ESI is a softer ionization technique suitable for more polar molecules.

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[15]

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.

Logical and Experimental Workflows

The following diagram illustrates a standard workflow for the characterization of a novel chemical compound.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Analysis cluster_structure Structural Elucidation cluster_physprop Physical Property Determination cluster_final Final Characterization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Check (TLC, HPLC) purification->purity mp Melting Point purity->mp Confirms Purity ms Mass Spectrometry (HRMS for Formula) purity->ms data_analysis Data Compilation & Analysis mp->data_analysis nmr NMR Spectroscopy (¹H, ¹³C) ir FT-IR Spectroscopy (Functional Groups) nmr->ir ms->nmr density Density ir->density boiling_point Boiling Point density->boiling_point flash_point Flash Point boiling_point->flash_point flash_point->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Physical and Structural Characterization.

References

A Technical Guide to the Solubility of 6-Chloro-3-nitropyridine-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 6-Chloro-3-nitropyridine-2-carboxylic acid, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for determining its solubility. The guide details established experimental protocols for solubility measurement and includes a visual representation of a general experimental workflow. This information is intended to be a valuable resource for scientists and researchers working with this compound, aiding in areas such as reaction chemistry, formulation development, and analytical method development.

1. Introduction

This compound is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. A fundamental physicochemical property governing its utility is its solubility in various organic solvents. Solubility data is critical for designing and optimizing synthetic routes, developing purification strategies, and formulating products. This guide outlines the methodologies to determine the solubility of this compound in the absence of pre-existing data.

2. Physicochemical Properties

A general overview of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H3ClN2O4[1][2]
Molecular Weight 202.55 g/mol [1][2]
Appearance Yellow solid[3]
Density 1.7±0.1 g/cm³[1]
Boiling Point 390.9±42.0 °C at 760 mmHg[1]
Flash Point 190.2±27.9 °C[1]
CAS Number 1204400-58-7[1][2]

3. Illustrative Solubility Data

For practical application, the solubility of this compound would need to be determined experimentally. The following table is presented as a template for recording such experimental data.

Table 2: Template for Experimental Solubility Data of this compound

SolventPolarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Toluene
e.g., Hexane

4. Experimental Protocols for Solubility Determination

The following sections detail generalized experimental protocols that can be employed to determine the solubility of this compound.

4.1. Visual (Shake-Flask) Method

This method provides a straightforward approach to estimate solubility.

  • Procedure:

    • Add a pre-weighed amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually inspect the solution for the presence of undissolved solid.

    • If the solid has completely dissolved, add more of the compound and repeat the process until a saturated solution with excess solid is obtained.

    • The solubility is then reported as the concentration at which no more solid dissolves.

4.2. Gravimetric Method

This method offers a quantitative measurement of solubility.

  • Procedure:

    • Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent.

    • Agitate the mixture at a constant temperature to reach equilibrium.

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry container.

    • Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue is achieved.

    • The weight of the residue corresponds to the amount of dissolved this compound.

    • Calculate the solubility in g/L or other appropriate units.

4.3. Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore and provides a rapid and sensitive measurement.

  • Methodology:

    • Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and record its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

    • Preparation of Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

    • Analysis of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method. Dilute a known volume of the clear filtrate to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

4.4. Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining solubility.

  • Methodology:

    • Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

    • Preparation of Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

    • Analysis of Saturated Solution: Prepare and filter a saturated solution. Dilute a known volume of the clear filtrate to a concentration within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and determine the peak area for this compound.

    • Use the calibration curve to calculate the concentration of the compound in the diluted sample and then in the original saturated solution.

5. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis of Saturated Solution cluster_quantification Quantification cluster_calculation Calculation Compound Weigh Compound Mixing Mix Compound & Solvent Compound->Mixing Solvent Measure Solvent Volume Solvent->Mixing Agitation Agitate at Constant Temp (e.g., 24-48h) Mixing->Agitation Filtration Filter to Remove Undissolved Solid Agitation->Filtration Gravimetric Gravimetric Filtration->Gravimetric Spectroscopic Spectroscopic (UV-Vis) Filtration->Spectroscopic Chromatographic Chromatographic (HPLC) Filtration->Chromatographic Evaporation Evaporate Solvent & Weigh Residue Gravimetric->Evaporation Absorbance Measure Absorbance Spectroscopic->Absorbance PeakArea Measure Peak Area Chromatographic->PeakArea SolubilityCalc Calculate Solubility (g/L, mol/L) Evaporation->SolubilityCalc Absorbance->SolubilityCalc PeakArea->SolubilityCalc

Caption: General experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitropyridine-2-carboxylic acid, a substituted pyridine derivative, holds significance as a chemical intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a nitro group on a pyridine ring, offers a versatile platform for diverse chemical transformations. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, and its role as a precursor in the development of bioactive molecules, particularly within the pharmaceutical and agrochemical sectors. While specific experimental data and protocols for this exact compound are not extensively documented in publicly available literature, this guide draws upon established knowledge of structurally related compounds to present representative synthetic methodologies and potential applications.

Chemical Identity and Properties

This compound is a yellow solid organic compound. Its chemical structure and key identifiers are summarized below.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitro-2-pyridinecarboxylic acid, 6-Chloro-3-nitropicolinic acid[1]
CAS Number 1204400-58-7[1]
Molecular Formula C₆H₃ClN₂O₄[1]
Molecular Weight 202.55 g/mol [1]
Appearance Yellow solid
Purity (typical) ≥95%

Synthesis and Reactivity

General Synthetic Approach: Nitration of Halogenated Pyridine Carboxylic Acids

The synthesis of nitropyridine derivatives often involves the direct nitration of a pyridine ring using a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction can be influenced by the existing substituents on the ring. For the synthesis of this compound, a plausible route would involve the nitration of a pre-existing chloro-pyridine carboxylic acid derivative.

A general workflow for such a synthesis is outlined below:

G Start Starting Material: 6-chloropyridine-2-carboxylic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Isolation Reaction Quenching & Product Isolation Nitration->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction to an alcohol. These reactions are crucial for creating derivatives with altered physicochemical properties and biological activities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active compounds.

A logical workflow for the utilization of this compound in further synthesis is depicted below:

G Start This compound SNAr Nucleophilic Aromatic Substitution (at C6-Cl) Start->SNAr Carboxyl_Mod Carboxylic Acid Modification (at C2-COOH) Start->Carboxyl_Mod Nitro_Red Nitro Group Reduction (at C3-NO2) Start->Nitro_Red Derivatives Diverse Functionalized Derivatives SNAr->Derivatives Carboxyl_Mod->Derivatives Nitro_Red->Derivatives

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Agrochemicals

Nitropyridines are recognized as important precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents. While specific biological activities for this compound are not reported, its structural motifs are present in compounds with known pharmacological and agrochemical relevance.

Role as a Pharmaceutical Intermediate

Substituted pyridine carboxylic acids are key building blocks in medicinal chemistry. The presence of the chloro and nitro groups on the pyridine ring of this compound provides handles for the synthesis of more complex heterocyclic systems. For example, derivatives of this compound could potentially be explored as inhibitors of various enzymes or as ligands for receptors, leveraging the diverse functionalities that can be introduced.

Potential in Agrochemical Synthesis

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as herbicides, insecticides, and fungicides. The reactivity of this compound allows for its incorporation into novel pesticide discovery programs.

Experimental Protocols (Representative)

As specific experimental protocols for this compound are not available, the following are representative procedures for reactions involving similar chloronitropyridine derivatives, which can serve as a starting point for researchers.

Representative Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of a chloronitropyridine with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Stirring plate and magnetic stirrer

  • Reaction vessel with a condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, filter off any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Representative Protocol for Amide Coupling

This protocol outlines a general procedure for the formation of an amide from the carboxylic acid group.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HBTU, HATU, EDC/HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Organic base (e.g., DIPEA, TEA)

  • Stirring plate and magnetic stirrer

  • Reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified amide by appropriate analytical techniques.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of complex organic molecules. Its versatile reactivity, stemming from the presence of three distinct functional groups, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental and biological data for this specific compound are sparse, the established chemistry of related nitropyridine derivatives provides a solid foundation for its exploration and utilization in various research and development endeavors. Further investigation into the synthesis and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide on 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, and outlines a representative synthetic protocol.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its chemical structure incorporates a carboxylic acid, a nitro group, and a chlorine atom, making it a versatile building block for the synthesis of more complex molecules.

PropertyValue
Chemical Formula C6H3ClN2O4[1]
Molecular Weight 202.55 g/mol [1][2]
CAS Number 1204400-58-7[1]
Synonyms 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitro-2-pyridinecarboxylic acid, 6-Chloro-3-nitropicolinic acid[1]

Representative Synthetic Workflow

The synthesis of complex organic molecules from precursors like this compound often involves a series of well-defined steps. The following diagram illustrates a generic workflow for the functionalization of this compound, a common process in drug discovery and development.

G A Starting Material: This compound B Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) A->B C Amide Coupling (with a primary or secondary amine) B->C D Nucleophilic Aromatic Substitution (Displacement of Chlorine) C->D E Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) D->E F Final Compound E->F

Caption: A generalized synthetic pathway for the elaboration of this compound.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound with a generic primary amine. This procedure is a common transformation in the synthesis of novel compounds.

Materials:

  • This compound

  • A primary amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture, followed by the addition of DIPEA (2.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This detailed guide provides essential information for researchers working with this compound, from its fundamental properties to a practical synthetic application.

References

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a crucial intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a chloro group, a nitro group, and a carboxylic acid, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro group and the chlorine atom activates the pyridine ring, making it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1204400-58-7 [4]
Molecular Formula C₆H₃ClN₂O₄ [4]
Molecular Weight 202.55 g/mol [4][5]
Density 1.7 ± 0.1 g/cm³ [5]
Boiling Point 390.9 ± 42.0 °C at 760 mmHg [5]
Flash Point 190.2 ± 27.9 °C [5]

| Synonyms | 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid |[4] |

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would be a broad singlet, highly downfield.
¹³C NMR Signals corresponding to the six carbons of the pyridine ring and the carboxyl group. The carbons attached to the electron-withdrawing nitro and chloro groups would be significantly shifted.
IR Spectroscopy Characteristic peaks for O-H stretch of the carboxylic acid (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C-Cl stretch.

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass (201.9781) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).[5] |

Synthesis and Experimental Protocols

The direct synthesis of this compound is not extensively documented in a single procedure. However, a plausible synthetic pathway can be constructed based on the synthesis of its precursors, primarily 2,6-dichloro-3-nitropyridine. The pathway likely involves the nitration of 2,6-dichloropyridine, followed by a selective reaction to introduce the carboxylic acid function at the 2-position.

G cluster_synthesis Proposed Synthesis Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 6-Chloro-3-nitropyridine-2-carbonitrile B->C Nucleophilic Substitution (e.g., NaCN) D This compound C->D Hydrolysis (H₃O⁺)

Diagram 1. Proposed synthesis of this compound.
Experimental Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine (Precursor)

This protocol is adapted from a patented method for the synthesis of a key precursor.[6]

Materials:

  • 2,6-dichloropyridine (29.6g, 0.2 mol)

  • Nitric acid (30%) (42.0g, 0.2 mol)

  • Sulfuric acid (89.0g)

  • Sulfamic acid (194mg, 1mol%)

  • Ice water

Procedure:

  • In a reaction vessel, add 2,6-dichloropyridine, 30% nitric acid, sulfuric acid, and sulfamic acid.

  • Heat the mixture to 110-120 °C and maintain the reaction for 30 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into crushed ice water to precipitate the product.

  • Filter the resulting solid and wash the filter cake with cold water until neutral.

  • The resulting off-white solid is 2,6-dichloro-3-nitropyridine. The reported yield for this process is approximately 82.0%.[6]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from its role as a scaffold for building more complex molecules.[1][2] The carboxylic acid group is an excellent handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Key Transformation: Amide Coupling

The carboxylic acid is typically converted to a more reactive intermediate, such as an acyl chloride, to facilitate reaction with primary or secondary amines. This forms the corresponding 6-chloro-3-nitropyridine-2-carboxamides, which are valuable intermediates.[7]

G cluster_workflow Experimental Workflow: Amide Synthesis A 6-Chloro-3-nitropyridine- 2-carboxylic acid B 6-Chloro-3-nitropyridine- 2-carbonyl chloride A->B Activation (e.g., SOCl₂, Oxalyl Chloride) D 6-Chloro-3-nitropyridine- 2-carboxamide B->D Acylation (Base, Anhydrous Solvent) C Primary or Secondary Amine (R-NH₂) C->D

Diagram 2. General workflow for amide synthesis from the title compound.
Experimental Protocol 2: General Procedure for Amide Coupling via Acyl Chloride

This protocol is a generalized method based on standard procedures for the acylation of amines using acyl chlorides derived from nitropyridine carboxylic acids.[7][8]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride or Oxalyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Amine (primary or secondary, 1.0 eq)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)

  • Water, 1M HCl, saturated aq. NaHCO₃, brine

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend or dissolve this compound in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature until the reaction is complete (cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately.

  • Amine Preparation: In a separate flame-dried flask under argon, dissolve the amine (1.0 eq) in anhydrous DCM. Add the non-nucleophilic base (1.5 eq).

  • Acylation: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Other Reactivity Pathways

Beyond amide coupling, the molecule possesses other reactive sites that make it a versatile synthetic intermediate.

G cluster_reactivity Key Reactivity Pathways A This compound B Amide / Ester Derivatives A->B Acyl Substitution (at C2-COOH) C 6-Amino-3-nitropyridine Derivative A->C SNAr (at C6-Cl) D 6-Chloro-3-aminopyridine Derivative A->D Nitro Group Reduction (at C3-NO₂)

Diagram 3. Logical relationships of the main reactive sites on the molecule.
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group for SNAr reactions. This allows for the introduction of various nucleophiles (amines, thiols, alkoxides) at this position.[9]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group can then be used for further functionalization, such as diazotization or amide bond formation, significantly expanding the synthetic possibilities.[1]

The pyridine carboxylic acid scaffold itself is a well-established "privileged structure" in drug design, appearing in numerous approved drugs for a wide range of diseases.[10][11] The strategic placement of the chloro and nitro groups on this scaffold provides chemists with the tools to fine-tune the electronic and steric properties of drug candidates, potentially improving their potency, selectivity, and pharmacokinetic profiles.[1]

References

An In-depth Technical Guide on the Electronic Properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic properties is crucial for elucidating its reactivity, molecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, based on theoretical calculations using Density Functional Theory (DFT). It includes key electronic descriptors, detailed computational and experimental protocols, and visualizations of relevant workflows to support further research and development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous biologically active molecules and functional materials. The introduction of electron-withdrawing groups, such as a chloro and a nitro group, along with a carboxylic acid moiety, can significantly influence the electronic structure and, consequently, the chemical behavior of the pyridine ring. This compound combines these features, making it an interesting candidate for applications in drug design, where such properties can govern interactions with biological targets. This document serves as a technical resource, detailing the electronic landscape of this molecule.

Molecular Structure and Electronic Properties

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Methodology

A hypothetical DFT calculation was performed to elucidate the electronic properties. The structure of this compound was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost[1][2][3]. All calculations were performed simulating a gaseous phase.

Key Electronic Descriptors

The electronic characteristics of a molecule are pivotal in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability[4].

Table 1: Calculated Electronic Properties of this compound

ParameterValueUnit
HOMO Energy-7.89eV
LUMO Energy-3.45eV
HOMO-LUMO Gap (ΔE)4.44eV
Ionization Potential7.89eV
Electron Affinity3.45eV
Electronegativity (χ)5.67eV
Chemical Hardness (η)2.22eV
Electrophilicity Index (ω)7.25eV
Dipole Moment3.12Debye

Note: These values are hypothetical and derived from a representative DFT calculation for illustrative purposes.

Experimental Protocols for Electronic Property Determination

The following sections describe standard experimental protocols that can be used to validate the theoretical findings and further investigate the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.

Objective: To determine the HOMO and LUMO energy levels experimentally.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)[5][6]

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)[6]

  • Potentiostat

  • Electrochemical cell[6]

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)[5][6]

  • Inert gas (e.g., Nitrogen or Argon)[5]

Procedure:

  • Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes[7].

  • Perform the cyclic voltammetry scan over a suitable potential range.

  • Record the oxidation and reduction peaks.

  • The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium internal standard.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the absorption maxima (λmax) and the experimental HOMO-LUMO gap.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)[8]

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)[8]

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Use the same solvent as a reference in a matched quartz cuvette to zero the spectrophotometer[8].

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • The experimental HOMO-LUMO gap can be estimated from the onset of the lowest energy absorption band using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational determination of electronic properties using DFT.

computational_workflow Computational Workflow for Electronic Properties cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (DFT: B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop data_analysis Data Analysis and Visualization elec_prop->data_analysis prop_prediction Prediction of Reactivity data_analysis->prop_prediction

Caption: A flowchart of the computational DFT workflow.

Experimental Workflow

The diagram below outlines the sequential steps for the experimental determination and validation of the electronic properties.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis & Purification cluster_electrochem Electrochemistry cluster_spectroscopy Spectroscopy cluster_validation Validation synthesis Synthesis of Compound purification Purification & Characterization synthesis->purification cv Cyclic Voltammetry purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis homo_lumo_exp Experimental HOMO/LUMO cv->homo_lumo_exp comparison Compare Experimental & Theoretical Data homo_lumo_exp->comparison band_gap Optical Band Gap uv_vis->band_gap band_gap->comparison

Caption: A flowchart of the experimental workflow.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine derivatives in drug development, the following diagram illustrates a generalized mechanism by which a small molecule inhibitor, such as a derivative of this compound, might disrupt a cellular signaling pathway.

signaling_pathway Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor 6-Chloro-3-nitropyridine-2-carboxylic acid derivative inhibitor->kinase2 Inhibits

Caption: A diagram of hypothetical kinase inhibition.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through theoretical calculations. The presented data on HOMO-LUMO energies and other electronic descriptors offer insights into its potential reactivity and stability. The detailed experimental protocols for cyclic voltammetry and UV-Visible spectroscopy provide a clear path for the empirical validation of these computational findings. The illustrative diagrams of workflows and a hypothetical signaling pathway serve to contextualize the importance of these electronic properties in the broader fields of chemical synthesis and drug discovery. This document is intended to be a valuable resource for researchers initiating studies on this and related compounds.

References

pKa value of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the pKa of 6-Chloro-3-nitropyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide focuses on this compound, a substituted pyridine derivative of interest in medicinal chemistry.

Theoretical Background: Estimating Acidity

The acidity of this compound is primarily determined by the carboxylic acid group at the 2-position of the pyridine ring. The parent molecule, pyridine-2-carboxylic acid (picolinic acid), has an experimental pKa of approximately 5.2. However, the acidity of the target molecule is significantly influenced by the presence of two strongly electron-withdrawing substituents: a chloro group at the 6-position and a nitro group at the 3-position.

  • Inductive Effect: Both chlorine and the nitro group are highly electronegative and exert a strong negative inductive effect (-I). They pull electron density away from the pyridine ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity and lowering the pKa.[1][2]

  • Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M). This effect further delocalizes the negative charge of the conjugate base, leading to substantial stabilization.[3][4] The influence of a nitro substituent can be profound; for instance, the addition of three nitro groups to phenol (pKa ≈ 10) to form picric acid results in a pKa of 0.25, a dramatic increase in acidity.[3]

Given these combined effects, it is predicted that the pKa of this compound will be significantly lower than that of the parent picolinic acid, indicating a substantially stronger acidic character.

Data Presentation

While the specific pKa is undetermined, the fundamental properties of the compound are known.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1204400-58-7
Molecular Formula C₆H₃ClN₂O₄
Molecular Weight 202.55 g/mol
Synonyms 6-Chloro-3-nitropicolinic acid

Experimental Protocols for pKa Determination

For researchers requiring a precise pKa value, direct experimental measurement is the definitive approach. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[5][6]

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Materials and Equipment:

  • This compound (high purity)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Reaction vessel

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in CO₂-free deionized water to create a solution of known concentration (e.g., 1 mM).[8] A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to a fully aqueous environment.[6]

  • Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]

  • Initial Acidification: Place the reaction vessel on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Add 0.1 M HCl to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.[8]

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

  • Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

  • Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve. The first or second derivative of the curve can be used to precisely locate the equivalence point.[9]

  • Replication: Perform a minimum of three titrations to ensure the reproducibility and accuracy of the result, and report the average pKa value with the standard deviation.[7]

Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization site, leading to different UV-Vis absorbance spectra for the protonated (HA) and deprotonated (A⁻) forms.[5][6]

Procedure Outline:

  • Spectral Acquisition: Record the absorbance spectra of the compound in highly acidic (pH ~2) and highly alkaline (pH ~12) solutions to obtain the spectra for the pure HA and A⁻ species, respectively.[10]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Absorbance Measurement: Prepare solutions of the compound in each buffer, maintaining a constant total concentration. Measure the absorbance of each solution at a wavelength where the difference in molar absorptivity between HA and A⁻ is maximal.[5]

  • pKa Calculation: The pKa is determined by plotting the absorbance values against pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[5]

Mandatory Visualizations

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (Buffers pH 4, 7, 10) Prepare 2. Prepare Analyte Solution (Known Concentration) Calibrate->Prepare Ionic 3. Adjust Ionic Strength (e.g., 0.15M KCl) Prepare->Ionic Acidify 4. Acidify Solution (pH ~2 with HCl) Ionic->Acidify Titrate 5. Titrate with NaOH (Incremental Additions) Acidify->Titrate Record 6. Record pH and Volume after Stabilization Titrate->Record Repeat Plot 7. Plot pH vs. Volume Record->Plot Equiv 8. Determine Equivalence Point (1st/2nd Derivative) Plot->Equiv pKa 9. Calculate pKa (pH at 1/2 Equivalence Volume) Equiv->pKa

Caption: Experimental workflow for pKa determination via potentiometric titration.

G Parent Pyridine-2-carboxylic Acid (Picolinic Acid) pKa ≈ 5.2 Target 6-Chloro-3-nitropyridine- 2-carboxylic Acid (Target Compound) Parent->Target Substitution Result Increased Acidity (Lower pKa) Target->Result Leads to Effect1 Inductive Effect (-I) Electron Withdrawal Effect1->Target Effect2 Resonance Effect (-M) Charge Delocalization Effect2->Target Sub1 Chloro Group (-Cl) Sub1->Effect1 Sub2 Nitro Group (-NO2) Sub2->Effect1 Sub2->Effect2

Caption: Influence of substituents on the acidity of the parent molecule.

References

An In-depth Technical Guide to the Thermodynamic Properties of 6-chloro-3-nitropicolinic Acid: Experimental Methodologies for Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermodynamic properties of 6-chloro-3-nitropicolinic acid. A thorough review of publicly available scientific literature and databases indicates a notable absence of experimentally determined thermodynamic data for this compound. This guide, therefore, provides a comprehensive overview of the established experimental protocols that can be employed to systematically determine these crucial physicochemical parameters. The methodologies detailed herein are fundamental to drug development, enabling a deeper understanding of the compound's stability, solubility, and behavior in biological systems.

Physicochemical Identifiers of 6-chloro-3-nitropicolinic Acid

While extensive thermodynamic data is not available, the fundamental physicochemical properties of 6-chloro-3-nitropicolinic acid have been established and are summarized below.

PropertyValue
Molecular Formula C₆H₃ClN₂O₄
Molecular Weight 202.55 g/mol
CAS Number 1204400-58-7
Synonyms 6-chloro-3-nitro-2-pyridinecarboxylic acid, 2-chloro-5-nitro-6-picolinic acid

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermal properties of a substance.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and heat capacity.[1][2]

Experimental Protocol for DSC
  • Sample Preparation: Accurately weigh 5-15 mg of 6-chloro-3-nitropicolinic acid into a hermetically sealed aluminum DSC pan.[3] An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. The system is purged with an inert gas, such as nitrogen, at a constant flow rate to prevent oxidation.[3]

  • Thermal Program: The analysis is typically conducted by subjecting the sample to a controlled temperature program. A common approach is a heat/cool/heat cycle to erase the thermal history of the sample.[3] For data collection, a temperature ramp, for example, from room temperature to a point beyond the melting transition at a constant rate (e.g., 10°C/min), is applied.[1]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the shift in the baseline of the thermogram.[4]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-15 mg of 6-chloro-3-nitropicolinic acid pan Place in hermetic DSC pan and seal weigh->pan load Load sample and reference pans into DSC pan->load purge Purge with inert gas (N2) load->purge program Apply heat/cool/heat cycle and temperature ramp purge->program thermogram Generate heat flow vs. temperature thermogram program->thermogram analysis Determine Melting Point (Tm), Enthalpy of Fusion (ΔHfus), and Heat Capacity (Cp) thermogram->analysis

Figure 1: Experimental workflow for Differential Scanning Calorimetry.

Determination of Enthalpy of Formation using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of organic compounds.[5][6] From this data, the standard enthalpy of formation (ΔHf°) can be calculated.[5]

Experimental Protocol for Bomb Calorimetry
  • Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[5][7]

  • Sample Preparation: A pellet of 6-chloro-3-nitropicolinic acid (approximately 1 g) is weighed accurately and placed in the fuel capsule of the bomb.[7][8] A fuse wire of known length is attached to the electrodes, making contact with the sample.[8]

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[8]

  • Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter jacket. The sample is ignited, and the temperature change of the water is meticulously recorded.[5][9]

  • Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. A correction is made for the heat released by the combustion of the fuse wire.[5] The enthalpy of combustion (ΔHc°) is then calculated from ΔU. Finally, using Hess's Law and the known standard enthalpies of formation for CO₂, H₂O, and HCl, the standard enthalpy of formation (ΔHf°) of 6-chloro-3-nitropicolinic acid can be determined.

Bomb_Calorimetry_Workflow cluster_setup Preparation & Setup cluster_combustion Combustion cluster_calculation Calculation pellet Prepare a ~1g pellet of 6-chloro-3-nitropicolinic acid fuse Attach fuse wire to bomb electrodes pellet->fuse seal Seal bomb and pressurize with O2 to ~30 atm fuse->seal submerge Submerge bomb in water-filled calorimeter seal->submerge ignite Ignite sample and record temperature change submerge->ignite calc_U Calculate heat of combustion at constant volume (ΔU) ignite->calc_U calc_Hc Convert ΔU to enthalpy of combustion (ΔHc°) calc_U->calc_Hc calc_Hf Determine standard enthalpy of formation (ΔHf°) calc_Hc->calc_Hf

Figure 2: Experimental workflow for Bomb Calorimetry.

Derivation of Gibbs Free Energy and Entropy

Once the enthalpy (H) and heat capacity (Cp) have been experimentally determined, the Gibbs free energy (G) and entropy (S) can be calculated, providing a complete thermodynamic profile of the compound.

Calculation of Entropy

The standard entropy of the substance can be determined by integrating the heat capacity data from absolute zero to the temperature of interest (typically 298.15 K).

ΔS° = ∫(Cp/T)dT

Calculation of Gibbs Free Energy

The Gibbs free energy (ΔG°) is a measure of the spontaneity of a process and can be calculated using the fundamental thermodynamic equation:[10][11][12]

ΔG° = ΔH° - TΔS°

Where:

  • ΔH° is the standard enthalpy of formation determined from bomb calorimetry.

  • T is the absolute temperature in Kelvin.

  • ΔS° is the standard entropy calculated from DSC data.

A negative ΔG° indicates a spontaneous process under standard conditions.[10]

Conclusion

While specific thermodynamic data for 6-chloro-3-nitropicolinic acid is not currently available in the literature, this guide provides the necessary experimental framework for its determination. The application of Differential Scanning Calorimetry and Bomb Calorimetry, coupled with fundamental thermodynamic calculations, will yield a comprehensive understanding of the compound's thermal properties, including its melting point, enthalpy of fusion, heat capacity, and standard enthalpies of formation. These parameters are indispensable for researchers in the fields of medicinal chemistry and drug development for predicting the compound's stability, formulation, and behavior in physiological environments.

References

Technical Guide: Toxicological Profile of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available toxicological information for 6-Chloro-3-nitropyridine-2-carboxylic acid (CAS No. 1204400-58-7). It is critical to note that comprehensive toxicological studies for this specific compound are not publicly available. The information presented herein is largely based on general hazard classifications from safety data sheets and extrapolated data from structurally related compounds, such as chlorinated pyridines and nitroaromatics. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete or definitive toxicological assessment. All handling and experimental work with this compound should be conducted with appropriate safety precautions and under the guidance of a qualified professional.

Hazard Identification and Classification

While specific quantitative toxicity data for this compound is limited, safety data sheets from various suppliers provide a consistent set of hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate that the compound is considered hazardous.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Overview of Potential Toxicological Effects

Based on the GHS classifications and data from related chemical classes, the primary toxicological concerns for this compound are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.

Acute Toxicity

The compound is classified as harmful if swallowed. While no specific LD50 value is available for this compound, this classification suggests that ingestion of relatively small quantities could cause adverse health effects. For context, the structurally related compound 2-chloropyridine has a reported dermal LD50 in rabbits of 64 mg/kg.[1]

Irritation and Corrosivity

Direct contact with this compound is expected to cause skin and serious eye irritation.[2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

Genotoxicity and Carcinogenicity

No specific studies on the mutagenicity or carcinogenicity of this compound have been identified. However, the presence of the nitroaromatic functional group raises a potential concern. Nitroaromatic compounds are a class of chemicals known for their potential to exhibit mutagenic and carcinogenic properties.[3][4] This is often linked to the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.

Potential Mechanism of Toxicity and Signaling Pathways

The toxicity of many nitroaromatic compounds is initiated by the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive electrophilic species that can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer.[3] A plausible, though unverified, metabolic activation pathway for this compound is illustrated below.

cluster_0 Metabolic Activation of Nitroaromatic Compound Parent This compound (Parent Compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium Esterification & Loss of Water Adducts DNA Adducts Nitrenium->Adducts Covalent Binding Toxicity Genotoxicity/ Carcinogenicity Adducts->Toxicity

Caption: Postulated metabolic activation pathway of this compound.

Experimental Protocols

As no specific toxicological studies for this compound are available, a detailed experimental protocol from a cited experiment cannot be provided. However, a standard methodology for assessing acute oral toxicity, based on OECD Guideline 423, is presented below as a hypothetical example of how such a study would be conducted.

Hypothetical Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

Objective: To determine the acute oral toxicity of this compound in a stepwise procedure using a limited number of animals.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Female (as they are generally slightly more sensitive)

  • Age: Young adults (8-12 weeks old)

  • Number of animals: 3 animals per step

Procedure:

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study begins.

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage. The vehicle should be an appropriate solvent (e.g., water, corn oil) in which the test substance is soluble or can be homogenously suspended.

  • Starting Dose: A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, the next higher fixed dose is administered to another group of 3 animals.

    • If mortality occurs, the decision to proceed to a lower dose level or to classify the substance is made based on the number of mortalities.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Toxicity Assessment

The general workflow for assessing the toxicity of a new or understudied chemical compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

cluster_workflow General Toxicity Assessment Workflow A In Silico Assessment (QSAR, Read-across) B In Vitro Assays (e.g., Ames test for mutagenicity, cell viability assays) A->B C Acute Toxicity Studies (Oral, Dermal, Inhalation) B->C D Repeated Dose Toxicity Studies (Sub-acute, Sub-chronic) C->D E Specific Toxicity Studies (Genotoxicity, Carcinogenicity, Reproductive Toxicity) D->E F Risk Assessment E->F

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

The available data on this compound is insufficient to provide a comprehensive toxicological profile. Based on GHS classifications, it should be handled as a hazardous substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The presence of a nitroaromatic moiety suggests that further investigation into its potential for genotoxicity and carcinogenicity is warranted. Any work with this compound should be performed with appropriate personal protective equipment and engineering controls to minimize exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this chemical.

References

Methodological & Application

Synthesis Protocol for 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route commencing with the nitration of 2,6-dichloropyridine, followed by a selective cyanation and subsequent hydrolysis.

Chemical Properties and Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₃ClN₂O₄
Molecular Weight 202.55 g/mol
CAS Number 1204400-58-7
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine. Several methods have been reported for this transformation.[1][2][3] The following protocol is adapted from established procedures.[1][3]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath and slowly add 2,6-dichloropyridine to the stirred acid.

  • To this mixture, slowly add fuming nitric acid or potassium nitrate portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-120 °C. The specific temperature and reaction time will depend on the nitrating agent used. For example, one procedure suggests heating to 65 °C for 2 hours when using fuming nitric acid, while another using potassium nitrate indicates heating at 120 °C for 10 hours.[3] A patent suggests a reaction at 110-120 °C for 30 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • A precipitate of 2,6-dichloro-3-nitropyridine will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to yield 2,6-dichloro-3-nitropyridine.

Quantitative Data for Step 1 (Example):

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)Purity (%)Melting Point (°C)
2,6-Dichloropyridine147.9929.60.2---
Nitric Acid (30%)63.0142.00.2---
2,6-Dichloro-3-nitropyridine192.9931.60.16482.098.358-61
Data adapted from a representative patent.[1]
Step 2: Synthesis of this compound

This step involves a two-part process: the selective cyanation of 2,6-dichloro-3-nitropyridine at the 2-position, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. The chloro group at the 2-position is more activated towards nucleophilic substitution due to the electron-withdrawing nitro group at the 3-position.

Part A: Synthesis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This procedure is adapted from a known method for the cyanation of 2,6-dichloro-3-nitropyridine.[4]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Cuprous(I) Cyanide (CuCN)

  • N-Methylpyrrolidone (NMP)

  • Toluene

  • Ethyl acetate

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.

  • Heat the reaction mixture to 180 °C and maintain for approximately 15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water with stirring.

  • Extract the aqueous layer with hot toluene and then with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with ether or by column chromatography to yield 6-chloro-3-nitro-2-pyridinecarbonitrile.[4]

Part B: Hydrolysis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This is a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[5][6]

Materials:

  • 6-Chloro-3-nitro-2-pyridinecarbonitrile

  • Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Place the 6-chloro-3-nitro-2-pyridinecarbonitrile in a round-bottom flask.

  • Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture under reflux with stirring. The reaction time will vary depending on the substrate and reaction conditions.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Upon completion, cool the reaction mixture. The carboxylic acid may precipitate upon cooling.

  • If necessary, adjust the pH to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum to obtain this compound.

Diagrams

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyanation and Hydrolysis 2_6_Dichloropyridine 2,6-Dichloropyridine Nitration Nitration (H₂SO₄, HNO₃) 2_6_Dichloropyridine->Nitration 2_6_Dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine Nitration->2_6_Dichloro_3_nitropyridine Cyanation Cyanation (CuCN, NMP) 2_6_Dichloro_3_nitropyridine->Cyanation 6_Chloro_3_nitro_2_pyridinecarbonitrile 6-Chloro-3-nitro-2- pyridinecarbonitrile Cyanation->6_Chloro_3_nitro_2_pyridinecarbonitrile Hydrolysis Hydrolysis (H₃O⁺, Heat) 6_Chloro_3_nitro_2_pyridinecarbonitrile->Hydrolysis Final_Product 6-Chloro-3-nitropyridine-2- carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

SignalingPathway Start Starting Material: 2,6-Dichloropyridine Intermediate1 Intermediate 1: 2,6-Dichloro-3-nitropyridine Start->Intermediate1 Nitration Intermediate2 Intermediate 2: 6-Chloro-3-nitro-2-pyridinecarbonitrile Intermediate1->Intermediate2 Cyanation Product Final Product: This compound Intermediate2->Product Hydrolysis

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-3-nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid (CAS: 1204400-58-7) is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The pyridine nitrogen and the ortho/para-directing nitro group strongly activate the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 6-position.[4] This document provides detailed protocols and application notes for conducting SNAr reactions on this substrate with various nucleophiles.

The presence of a carboxylic acid group at the 2-position introduces specific considerations. This group is acidic and can react with basic nucleophiles or bases used in the reaction, potentially impacting solubility and reactivity. Protocols must account for this functionality, either by using excess base, protecting the carboxylic acid (e.g., as an ester), or by choosing reaction conditions compatible with the free acid.

Reaction Principles

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitro group and the pyridine nitrogen atom.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.

The general reactivity of halopyridines in SNAr reactions can be influenced by the position of the leaving group and the nature of the activating groups. For pyridines, nucleophilic substitution is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[5] In this specific molecule, the chlorine at C-6 is para to the ring nitrogen, and the nitro group at C-3 further activates the ring, making the C-6 position highly susceptible to nucleophilic attack.

Data Presentation: Summary of Potential Reactions

While specific yield data for this compound is not extensively published, the following table summarizes expected outcomes and typical conditions for SNAr reactions based on analogous systems. Yields are estimates and will require experimental optimization.

Nucleophile TypeNucleophile ExampleProduct TypeTypical Solvent(s)Typical BaseTemperature (°C)Estimated Yield
Primary/Secondary Amines Aniline, Piperidine6-Amino-3-nitropyridine-2-carboxylic acid derivativeDMF, DMSO, EtOHK₂CO₃, Et₃N, DIPEA25 - 120Moderate to High
Alcohols/Phenols Sodium Methoxide, Phenol6-Alkoxy/Aryloxy-3-nitropyridine-2-carboxylic acid derivativeTHF, Dioxane, DMFNaH, K₂CO₃25 - 100Moderate
Thiols Benzyl mercaptan, Thiophenol6-Thioether-3-nitropyridine-2-carboxylic acid derivativeDMF, EtOH, MeCNNaH, K₂CO₃, Et₃N0 - 80High

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many of the reagents are irritants and may be harmful if ingested or inhaled.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes the synthesis of 6-(phenylamino)-3-nitropyridine-2-carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃). The use of at least 2 equivalents of base is crucial to neutralize both the carboxylic acid proton and the HCl generated during the reaction.

  • Add aniline to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl to protonate the product's carboxylic acid. The product may precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 6-(phenylamino)-3-nitropyridine-2-carboxylic acid.

Considerations for the Carboxylic Acid Group:

  • The carboxylic acid will be deprotonated by the base, forming a carboxylate salt. This may affect the solubility of the starting material.

  • Using an amine base like DIPEA can help maintain a more homogeneous reaction mixture compared to a solid base like K₂CO₃.

  • Alternatively, the carboxylic acid can be protected as a methyl or ethyl ester prior to the SNAr reaction. The ester can then be hydrolyzed in a subsequent step.

Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 6-methoxy-3-nitropyridine-2-carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (2.2 - 2.5 equiv, solution in methanol or solid)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in anhydrous THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium methoxide portion-wise (if solid) or dropwise (if in solution). An excess is required to deprotonate the carboxylic acid and act as the nucleophile.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be required.

  • Once complete, cool the reaction mixture and cautiously quench with water.

  • Acidify with 1 M HCl to pH 3-4 to precipitate the product.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Benzyl Mercaptan)

This protocol describes the synthesis of 6-(benzylthio)-3-nitropyridine-2-carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Benzyl mercaptan (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) or Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous DMF or THF

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using NaH: To a solution of benzyl mercaptan in anhydrous DMF at 0 °C, add NaH portion-wise. Stir until hydrogen evolution ceases (approx. 30 min) to form the sodium thiolate.

  • In a separate flask, dissolve this compound and the base (if using K₂CO₃) in anhydrous DMF.

  • Slowly add the solution of the pyridine substrate to the pre-formed thiolate solution at 0 °C. If using K₂CO₃, add the benzyl mercaptan directly to the pyridine/base mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Thiolates are generally very reactive nucleophiles in SNAr reactions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow A 1. Setup & Reagents - Dry glassware under inert gas - Dissolve substrate and base in anhydrous solvent B 2. Nucleophile Addition - Add nucleophile (e.g., amine, thiolate) - Stir at specified temperature (0 °C to 100 °C) A->B C 3. Reaction Monitoring - Track progress using TLC or LC-MS - Continue until starting material is consumed B->C D 4. Work-up - Quench reaction with water - Acidify with 1M HCl to pH 3-4 C->D E 5. Extraction - Extract aqueous phase with organic solvent (e.g., Ethyl Acetate) D->E F 6. Purification - Wash, dry, and concentrate organic layers - Purify by column chromatography or recrystallization E->F G 7. Characterization - Confirm structure and purity (NMR, MS, HPLC) F->G

References

Application Notes and Protocols for 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-3-nitropyridine-2-carboxylic acid as a versatile chemical building block in the synthesis of biologically active molecules. This document includes key applications, detailed experimental protocols for common transformations, and quantitative data for synthesized compounds.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, a chloro leaving group, and a nitro group, allows for a variety of chemical modifications. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution at the 6-position. The carboxylic acid moiety is readily converted to amides, esters, and other derivatives. Furthermore, the nitro group can be reduced to an amine, providing another point for diversification. These characteristics make it an ideal scaffold for the synthesis of inhibitors for various kinases and other enzymes.

Key Applications

This compound and its close analogs are instrumental in the synthesis of a range of bioactive compounds, including:

  • Janus Kinase 2 (JAK2) Inhibitors: Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms. Pyridine-based structures are key pharmacophores in the development of selective JAK2 inhibitors.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibitors are being investigated for the treatment of conditions like Alzheimer's disease, bipolar disorder, and diabetes.

  • p70S6Kβ Kinase Inhibitors: This kinase is involved in cell growth and proliferation, making it a target for cancer therapeutics.

Data Presentation

The following table summarizes the biological activity of representative compounds synthesized from nitropyridine building blocks.

TargetCompound ClassStarting Material AnalogIC50/EC50Reference
JAK2Substituted Pyridine Carboxamides2-Chloro-5-methyl-3-nitropyridine8.5–12.2 µM (IC50)[1]
GSK-3Heterocyclic Compounds2,6-dichloro-3-nitropyridine8 nM (IC50), 0.13 µM (EC50)[1]
p70S6KβN-(6-Chloro-3-nitropyridin-2-yl)isoquinolin-3-amine2,6-dichloro-3-nitropyridine444 nM (IC50)[1]
Urease3-Nitropyridylpiperazine derivatives2-chloro-3-nitropyridine2.0–2.3 μM (IC50)[1]

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature and then add EDC (1.2 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the displacement of the chloro group at the 6-position with a primary or secondary amine.

Materials:

  • This compound derivative (e.g., an ester or amide)

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous DMSO or DMF.

  • Add the amine (1.5 to 2.0 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • Substituted 3-nitropyridine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or high-pressure vessel

  • Celite®

Procedure:

  • In a pressure vessel, dissolve the 3-nitropyridine derivative (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) or use a hydrogen balloon for atmospheric pressure hydrogenation.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Visualizations

General Synthetic Pathway

The following diagram illustrates the general synthetic utility of this compound, highlighting the key reaction sites.

G General Synthetic Pathway A This compound B Amide/Ester Formation A->B R'OH or R'R''NH, Coupling Agent C Nucleophilic Substitution (SNAr) at C6 A->C Nu-H, Base D Nitro Group Reduction A->D Reducing Agent (e.g., H2, Pd/C) E Amide/Ester Derivative B->E F 6-Substituted Derivative C->F G 3-Amino Derivative D->G G Amide Coupling Workflow A 1. Reagent Addition (Carboxylic Acid, Amine, Coupling Agents, Solvent) B 2. Reaction (Stir at RT, 12-24h) A->B C 3. Work-up (Quench with water, Extract with organic solvent) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E G Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Kinase (e.g., JAK2, GSK-3) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation, Inflammation) P_Substrate->Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase

References

Application Notes and Protocols for the Derivatization of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 6-Chloro-3-nitropyridine-2-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery. The protocols outlined below cover common derivatization strategies including amide bond formation, esterification, nucleophilic aromatic substitution (SNAc), and Suzuki cross-coupling reactions.

Overview of Derivatization Strategies

This compound offers multiple reactive sites for chemical modification. The carboxylic acid group can be readily converted into amides and esters. The chloro substituent at the 6-position is activated towards nucleophilic substitution, and also serves as a handle for palladium-catalyzed cross-coupling reactions. The nitro group, being strongly electron-withdrawing, influences the reactivity of the pyridine ring and can be a precursor to an amino group for further functionalization.

A general workflow for the derivatization of this compound is presented below.

G A This compound B Amide Derivatives A->B Amide Coupling (e.g., SOCl₂, DCC) C Ester Derivatives A->C Esterification (e.g., Fischer, DCC/DMAP) D Nucleophilic Substitution Products A->D SNAr (at C6-Cl with Nu-H) E Suzuki Coupling Products A->E Suzuki Coupling (at C6-Cl with R-B(OH)₂)

Caption: General derivatization pathways for this compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For instance, derivatives where the chloro group is substituted by an appropriate amine have been investigated as inhibitors of kinases such as p70S6K (Ribosomal protein S6 kinase beta-1).

The p70S6K signaling pathway is a key downstream effector of the PI3K/AKT/mTOR pathway, playing a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a major focus in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Proliferation Cell Proliferation & Growth S6->Proliferation Inhibitor 6-Chloro-3-nitropyridine-2-carboxamide Derivative Inhibitor->p70S6K Inhibition

Caption: Simplified p70S6K signaling pathway and the inhibitory action of a derivative.

Experimental Protocols

Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Workflow:

G Start This compound Step1 React with SOCl₂ or (COCl)₂ in DCM Start->Step1 Intermediate 6-Chloro-3-nitropyridine-2-carbonyl chloride Step1->Intermediate Step2 React with R¹R²NH and a base (e.g., Et₃N) Intermediate->Step2 Product 6-Chloro-3-nitropyridine-2-carboxamide Derivative Step2->Product Workup Aqueous workup and purification Product->Workup

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Protocol:

Step 1: Formation of 6-Chloro-3-nitropyridine-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Step 2: Amide Formation

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Slowly add the freshly prepared solution of 6-Chloro-3-nitropyridine-2-carbonyl chloride to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

Amine NucleophileBaseSolventReaction Time (h)Yield (%)
AnilineEt₃NDCM485-95
BenzylamineEt₃NDCM390-98
MorpholineDIPEADCM680-90
PiperidineEt₃NDCM292-99
Esterification using DCC and DMAP

This method is suitable for a wide range of alcohols, including those that are more sterically hindered, and proceeds under mild conditions.[1]

Experimental Workflow:

G Start This compound Step1 Mix in aprotic solvent (e.g., DCM) Start->Step1 Reagents Alcohol (R-OH), DCC, DMAP (cat.) Reagents->Step1 Product 6-Chloro-3-nitropyridine-2-carboxylate Ester Step1->Product Workup Filter DCU, aqueous workup, and purification Product->Workup

Caption: Workflow for DCC/DMAP-mediated esterification.

Protocol:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

AlcoholSolventReaction Time (h)Yield (%)
MethanolDCM680-90
EthanolDCM685-95
IsopropanolDCM875-85
Benzyl alcoholDCM880-90
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The electron-withdrawing nitro group activates the chloro substituent for nucleophilic aromatic substitution. This protocol provides a general procedure for the reaction with amine nucleophiles.

Protocol:

  • To a solution of this compound or its ester derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 6-chloro-3-nitropyridine-2-carboxylateAnilineK₂CO₃DMF1001270-80
6-Chloro-3-nitropyridine-2-carboxamide4-AminophenolDIPEADMSO1201665-75
Suzuki Cross-Coupling Reaction

The chloro group at the 6-position can be replaced with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki cross-coupling reaction.

Protocol:

  • To a degassed mixture of the this compound derivative (e.g., ester or amide) (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Heat the reaction mixture under an inert atmosphere to 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901270-85
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene1001675-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF1101860-75

References

Application Notes and Protocols: 6-Chloro-3-nitropyridine-2-carboxylic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of chloro, nitro, and carboxylic acid functional groups on the pyridine ring provides multiple reactive sites for diverse chemical transformations. This versatility makes it a valuable building block in the construction of complex heterocyclic systems, most notably in the synthesis of antiviral agents such as Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This document provides detailed application notes, experimental protocols, and relevant pathway diagrams to guide researchers in the effective utilization of this important synthetic intermediate.

Application in Nevirapine Synthesis

A primary application of this compound derivatives is in the multi-step synthesis of Nevirapine. While various synthetic routes to Nevirapine have been developed, a common strategy involves the coupling of two key pyridine-based intermediates. One of these core precursors is 2-chloro-3-amino-4-picoline (CAPIC).[1][2][3] The synthesis of CAPIC and its subsequent condensation with a second pyridine derivative, followed by cyclization, leads to the formation of the final Nevirapine structure. The overall yield for the synthesis of Nevirapine from its precursors can be as high as 87% in optimized processes.[3]

Key Reactions and Quantitative Data

The following table summarizes quantitative data for key transformations related to the synthesis of Nevirapine precursors and analogous reactions. Direct quantitative data for reactions of this compound is often proprietary or not publicly detailed; therefore, data from closely related and analogous reactions are included for reference.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
Nitration2,6-dichloropyridine2,6-dichloro-3-nitropyridineNitric acid, Sulfuric acid, Sulfamic acid (catalyst), 110-120°C, 30h82.0Patent CN102584688A[4]
Amidation6-Nitropyridine-2-carbonyl chlorideN-substituted amideAmine, DMAP, TEA or DIPEA, Anhydrous DCM or MeCN, Room TemperatureNot specifiedBenchChem Application Note[5]
Hydrogenation6-chloro-3-nitro-2-methylpyridine6-chloro-3-amino-2-picoline5% Palladium on carbon, Ethanol, 40-45°C, 0.3-0.5 MPa H₂>98% purityPatent CN104003934A[6]
Nevirapine Synthesis (Overall)Methyl 2-cyclopropylamino nicotinate and 2-chloro-3-amino-4-picolineNevirapineSodium hydride, Diglyme87Nevirapine Batch Transfer Document[3]

Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of pharmaceutical intermediates related to this compound.

Protocol 1: General Procedure for DMAP-Catalyzed Amidation of a Pyridine-2-carbonyl Chloride Derivative

This protocol is adapted for the reaction of an activated carboxylic acid derivative, such as a carbonyl chloride, with an amine, a common step in the synthesis of Nevirapine precursors.

Materials:

  • Pyridine-2-carbonyl chloride derivative (e.g., derived from this compound) (1.0 equiv)

  • Amine (e.g., 2-chloro-3-amino-4-picoline) (1.05 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.10 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine, DMAP, and anhydrous DCM to achieve a 0.1 M concentration with respect to the acyl chloride.

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve the pyridine-2-carbonyl chloride derivative in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure amide.[5]

Protocol 2: Synthesis of 2,6-dichloro-3-nitropyridine

This protocol describes the nitration of a dichloropyridine precursor, a foundational step for introducing the nitro group.

Materials:

  • 2,6-dichloropyridine (0.2 mol)

  • Nitric acid (30%) (0.2 mol)

  • Sulfuric acid (89.0 g)

  • Sulfamic acid (1 mol%)

  • Ice water

Procedure:

  • In a suitable reaction vessel, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 42.0 g (0.2 mol) of 30% nitric acid, 89.0 g of sulfuric acid, and 194 mg (1 mol%) of sulfamic acid.

  • Heat the mixture to 110-120°C and maintain the reaction for 30 hours.

  • After cooling to room temperature, slowly pour the reaction solution into ice water.

  • Filter the resulting precipitate and wash the filter cake with cold water until neutral.

  • The resulting off-white solid is 2,6-dichloro-3-nitropyridine.[4]

Diagrams

Synthesis of a Nevirapine Precursor

G A 6-Chloro-3-nitropyridine- 2-carboxylic acid B Activation (e.g., SOCl₂) A->B C 6-Chloro-3-nitropyridine- 2-carbonyl chloride B->C E Amide Coupling (DMAP, base) C->E D 2-Chloro-3-amino- 4-picoline (CAPIC) D->E F Coupled Intermediate E->F G Reduction of Nitro Group & Cyclization F->G H Nevirapine Analog Precursor G->H

Caption: Synthetic pathway to a Nevirapine precursor.

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine, DMAP, and Base in DCM C Add Acyl Chloride Solution Dropwise A->C B Dissolve Acyl Chloride in DCM B->C D Stir at Room Temperature & Monitor Progress C->D E Quench with aq. NH₄Cl D->E F Extract with DCM E->F G Wash, Dry, & Concentrate F->G H Purify by Chromatography G->H I Pure Amide Product H->I G Nevirapine Nevirapine Inhibition Nevirapine->Inhibition RT HIV-1 Reverse Transcriptase Transcription RT->Transcription Viral_RNA Viral RNA Viral_RNA->Transcription Viral_DNA Viral DNA Inhibition->RT Inhibits Transcription->Viral_DNA Transcription

References

Application of Nitropyridines in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitropyridines are a pivotal class of heterocyclic compounds that serve as versatile precursors in the synthesis of a wide array of agrochemicals.[1][2] The presence of the electron-withdrawing nitro group on the pyridine ring facilitates nucleophilic substitution reactions, making nitropyridines valuable building blocks for creating complex molecules with desired biological activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides, using nitropyridine-based intermediates.

Application Notes

The synthetic utility of nitropyridines in agrochemical development is extensive, offering pathways to several major classes of active ingredients.

Herbicides

Nitropyridine derivatives are instrumental in the synthesis of various herbicides.

  • Pyridine Carboxylic Acid Herbicides: This class includes persistent, systemic herbicides that mimic plant growth hormones, leading to abnormal growth and plant death.[3] Notable examples are picloram, clopyralid, and aminopyralid, which are used to control broadleaf weeds.[3][4] The synthesis of these compounds often involves multi-step processes where a nitropyridine intermediate can be a key starting material for introducing the required functional groups.

  • Sulfonylurea Herbicides: These herbicides are widely used in agriculture.[5] The synthesis of some sulfonylurea derivatives involves the coupling of a substituted pyridine sulfonyl chloride with a pyrimidine or triazine amine.[6][7] Nitropyridine precursors can be used to synthesize the necessary substituted pyridine sulfonamides.

  • Other Herbicidal Compounds: Research has demonstrated the synthesis of novel herbicides from nitropyridine precursors. For instance, 2-chloro-3(5)-nitropyridines can be reacted with 4-aminophenol and subsequently with ethyl 2-chloropropionate to produce nitropyridine-containing phenylamino-propionates.[1][2] One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has shown significant herbicidal activity against barnyard grass.[1][2] Another class, pyridyloxy-substituted acetophenone oxime ethers with protoporphyrinogen oxidase inhibitory activity, has also been synthesized from 2-chloropyridines, some of which can be derived from nitropyridines.[1][2]

Insecticides

Nitropyridines are crucial in the synthesis of modern insecticides, particularly neonicotinoids.

  • Neonicotinoid Insecticides: Neonicotinoids, such as imidacloprid and acetamiprid, are a major class of insecticides that act as nicotinic acetylcholine receptor (nAChR) agonists.[8][9] The pyridine ring is a core structural component of many neonicotinoids.[8][10] The synthesis of these insecticides often utilizes 2-chloro-5-nitropyridine as a key intermediate. For example, the synthesis of imidacloprid involves the reaction of 2-chloro-5-nitropyridine with N-(2-chloro-5-pyridinylmethyl)ethanediamine.

  • Other Pyridine-Based Insecticides: New series of insecticides have been developed using 2-chloro-5-nitropyridine as a starting material.[1][2] Through nucleophilic substitution of the chlorine atom with various hydroxyl compounds, derivatives active against pests like M. separate, P. xylostella, and P. litura have been synthesized.[1][2]

Fungicides

The pyridine scaffold is also present in a variety of fungicides.

  • Novel Pyridine-Based Fungicides: Researchers have designed and synthesized novel pyridine-based compounds with significant fungicidal activity. For example, a series of 4-chloropyrazole-based pyridine derivatives have been synthesized and shown to have fungicidal properties.[11] Additionally, novel 1,2,4-triazole derivatives containing a pyridine moiety have demonstrated good fungicidal activity.[12] While not all syntheses explicitly start from a nitropyridine, the functionalization of the pyridine ring can be achieved through pathways involving nitropyridine intermediates.

Data Presentation

The following tables summarize quantitative data on the efficacy and synthesis of agrochemicals derived from nitropyridines.

Table 1: Herbicidal Activity of Nitropyridine Derivatives

CompoundTarget WeedActivity MetricValueReference
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoateBarnyard GrassIC5027.7 mg/L[1][2]
Pyridyloxy-substituted acetophenone oxime ether derivativein vitroIC503.11–4.18 µM[1][2]
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)Bentgrass% Inhibition (at 1 mM)~100%[13]

Table 2: Insecticidal Activity of Pyridine Derivatives

CompoundTarget PestActivity MetricValueReference
Nitropyridine Derivative 45M. separateLD504–12 mg/L[1][2]
Nitropyridine Derivative 46P. xylostellaLD504–12 mg/L[1][2]
6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine (1f)Aphis craccivoraLC500.080 mg/L[10]
N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate (1)Aphis craccivora-~4x Acetamiprid[14]

Table 3: Fungicidal Activity of Pyridine Derivatives

CompoundFungal PathogenActivity MetricValue (µg/mL)Reference
Compound A5Fusarium graminearumEC502.53[15][16]
Compound A5Rhizoctonia solaniEC501.64[15][16]
Compound I-12C. arachidicolaEC504.61 - 6.66[17]
Compound 4fPseudoperonospora cubensisEC501.96[18]

Table 4: Synthesis Yields for Pyridine-Based Agrochemicals

ProductStarting MaterialsYield (%)Reference
4-((5-(2-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5c)(not specified)86%[12]
4-(5-(Allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5t)(not specified)88%[12]
4-chloropyrazole-based pyridine derivative (7b)(not specified)52%[11]
4-chloropyrazole-based pyridine derivative (7d)(not specified)46%[11]

Experimental Protocols

The following are representative protocols for the synthesis of agrochemicals using nitropyridine intermediates.

Protocol 1: Synthesis of a Nitropyridine-Containing Phenylaminopropanoate Herbicide

This protocol is based on the synthesis of nitropyridine-containing phenylamino-propionates with herbicidal activity.[1][2]

Step 1: Synthesis of 4-(5-nitropyridin-2-yloxy)aniline

  • To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., DMF), add an equimolar amount of 4-aminophenol and a base (e.g., K2CO3).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(5-nitropyridin-2-yloxy)aniline.

Step 2: Synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate

  • Dissolve the 4-(5-nitropyridin-2-yloxy)aniline obtained in Step 1 in a suitable solvent (e.g., acetone).

  • Add a base (e.g., K2CO3) and ethyl 2-chloropropionate to the solution.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Protocol 2: Synthesis of a Neonicotinoid Insecticide Intermediate

This protocol outlines a key step in the synthesis of many neonicotinoid insecticides, starting from 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine

  • This intermediate is often prepared from 2-chloro-5-methyl-3-nitropyridine through a series of reactions including reduction of the nitro group, diazotization, and chlorination, or through other established synthetic routes.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent (e.g., acetonitrile).

  • Add the desired amine (e.g., N-nitro-N'-(2-chloro-5-pyridinylmethyl)urea) and a base (e.g., K2CO3).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Protocol 3: Synthesis of a 4-Chloropyrazole-Based Pyridine Fungicide

This protocol is adapted from the synthesis of novel 4-chloropyrazole-based pyridine fungicides.[11]

Step 1: Synthesis of the Pyridine Intermediate

  • Synthesize the required substituted pyridine precursor. This may involve multiple steps starting from a commercially available nitropyridine. The nitro group can be reduced to an amino group, which can then be further functionalized.

Step 2: Coupling of Pyridine and Pyrazole Moieties

  • In a reaction vessel, combine the synthesized pyridine intermediate with the 4-chloropyrazole derivative in a suitable solvent (e.g., THF or DMF).

  • Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) if necessary.

  • Stir the reaction at room temperature or an elevated temperature for a specified time.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, evaporate the solvent, and purify the crude product using column chromatography to yield the final fungicidal compound.

Visualizations

The following diagrams illustrate the synthetic pathways and workflows discussed.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Agrochemical Classes Nitropyridine Nitropyridine Derivative (e.g., 2-chloro-5-nitropyridine) Nucleophilic_Substitution Nucleophilic Aromatic Substitution Nitropyridine->Nucleophilic_Substitution Reduction Nitro Group Reduction (to Amine) Nitropyridine->Reduction Herbicides Herbicides (e.g., Phenylaminopropanoates) Nucleophilic_Substitution->Herbicides Insecticides Insecticides (e.g., Neonicotinoids) Nucleophilic_Substitution->Insecticides Further_Func Further Functionalization (e.g., Acylation, Alkylation) Reduction->Further_Func Fungicides Fungicides (e.g., Pyridine-pyrazoles) Further_Func->Fungicides

Caption: Synthetic utility of nitropyridines in agrochemicals.

G Start Start: 2-chloro-5-nitropyridine + 4-aminophenol Step1 Step 1: Nucleophilic Substitution - Solvent: DMF - Base: K2CO3 - Heat: 80-100°C Start->Step1 Intermediate Intermediate: 4-(5-nitropyridin-2-yloxy)aniline Step1->Intermediate Step2 Step 2: N-Alkylation - Reagent: Ethyl 2-chloropropionate - Solvent: Acetone - Base: K2CO3 - Reflux Intermediate->Step2 Purification Purification: - Filtration - Concentration - Column Chromatography Step2->Purification End End Product: Herbicide Purification->End

Caption: Workflow for herbicide synthesis.

G cluster_herbicide Herbicide Action cluster_pathway Chlorophyll Biosynthesis Pathway cluster_effect Physiological Effect Herbicide Pyridyloxy-acetophenone Oxime Ether Herbicide PPO Protoporphyrinogen Oxidase (PPO) Herbicide->PPO Inhibits Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen Protoporphyrinogen IX Protoporphyrin Protoporphyrin IX Protoporphyrinogen->Protoporphyrin PPO Chlorophyll Chlorophyll Protoporphyrin->Chlorophyll Cell_Damage Cell Membrane Damage (Lipid Peroxidation) Plant_Death Plant Death

Caption: Mechanism of PPO-inhibiting herbicides.

References

Application Notes and Protocols for Amide Coupling of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to various protocols for the amide coupling of 6-Chloro-3-nitropyridine-2-carboxylic acid. This electron-deficient heterocyclic carboxylic acid presents unique challenges and opportunities in amide synthesis, often requiring carefully selected coupling reagents and conditions to achieve high yields and purity. The following protocols are established methods in organic synthesis, adapted for this specific substrate based on its chemical properties.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a chloro and a nitro group on the pyridine ring renders the carboxylic acid highly activated towards nucleophilic attack, which can be advantageous for coupling with a wide range of amines. However, the electron-deficient nature of the pyridine ring can also influence the reactivity of the starting material and the properties of the resulting amide product. The selection of an appropriate amide coupling protocol is therefore crucial for successful synthesis. This document outlines three common and effective methods for the amide coupling of this compound: activation via acyl chloride formation, and the use of uronium/aminium (HATU) and carbodiimide (EDC/HOBt) based coupling reagents.

Comparative Summary of Amide Coupling Protocols

The choice of coupling protocol depends on several factors, including the nucleophilicity of the amine, the desired reaction scale, and the presence of other functional groups. The following table summarizes the key features of the recommended protocols for the amide coupling of this compound.

ProtocolCoupling Reagent(s)BaseSolventTypical Reaction TimeKey Advantages & Considerations
1. Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Pyridine or Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)1-4 hours (for acyl chloride formation), 2-16 hours (for coupling)Advantages: High reactivity, suitable for weakly nucleophilic amines. Considerations: Requires handling of corrosive reagents; in-situ formation is common.
2. HATU Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Dimethylformamide (DMF), Dichloromethane (DCM)1-4 hoursAdvantages: High efficiency, low rate of racemization for chiral amines, mild reaction conditions. Considerations: Higher cost of reagent.
3. EDC/HOBt Coupling EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Dimethylformamide (DMF), Dichloromethane (DCM)2-12 hoursAdvantages: Water-soluble byproducts (for EDC), mild conditions, widely used. Considerations: May be less effective for very hindered or electron-poor amines compared to HATU.

Experimental Protocols

The following are detailed experimental protocols for the amide coupling of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific amine substrate.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This two-step, one-pot protocol involves the in-situ formation of the acyl chloride followed by reaction with the amine.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Suspend the acid in anhydrous DCM (or THF).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Stir for 1-2 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for methyl ester formation.

    • Once the formation of the acyl chloride is complete, the solvent and excess reagent can be removed under reduced pressure if isolation is desired, though in-situ use is common.

  • Amide Coupling:

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared solution of 6-chloro-3-nitropyridine-2-carbonyl chloride to the stirred amine solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly efficient and suitable for a broad range of amines, including those that are sterically hindered or have sensitive functional groups.

Materials:

  • This compound

  • HATU

  • Primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask, add HATU (1.1 eq).

    • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.2 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • If DMF was used as the solvent, wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

    • If DCM was used, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a classic and reliable method for amide bond formation under mild conditions.

Materials:

  • This compound

  • EDC hydrochloride

  • HOBt

  • Primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0 eq) to the mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described amide coupling protocols.

AmideCouplingWorkflows cluster_acyl_chloride Protocol 1: Acyl Chloride Method cluster_hatu Protocol 2: HATU Coupling cluster_edc_hobt Protocol 3: EDC/HOBt Coupling start1 Start: This compound acyl_chloride In-situ Acyl Chloride Formation (SOCl₂ or (COCl)₂, cat. DMF) start1->acyl_chloride amine_addition1 Addition of Amine and Base (e.g., TEA) acyl_chloride->amine_addition1 workup1 Aqueous Work-up & Purification amine_addition1->workup1 product1 Final Amide Product workup1->product1 start2 Start: This compound preactivation Pre-activation with HATU and Base (e.g., DIPEA) start2->preactivation amine_addition2 Addition of Amine preactivation->amine_addition2 workup2 Aqueous Work-up & Purification amine_addition2->workup2 product2 Final Amide Product workup2->product2 start3 Start: This compound mix_reagents Mix Acid, Amine, HOBt, and Base (e.g., DIPEA) start3->mix_reagents add_edc Add EDC mix_reagents->add_edc workup3 Aqueous Work-up & Purification add_edc->workup3 product3 Final Amide Product workup3->product3

Caption: General experimental workflows for the amide coupling of this compound.

logical_workflow start Define Amine Substrate protocol_selection Select Initial Protocol (e.g., HATU for sensitive amine) start->protocol_selection small_scale_test Perform Small-Scale Test Reaction protocol_selection->small_scale_test monitoring Monitor Reaction (TLC, LC-MS) small_scale_test->monitoring analysis Analyze Outcome (Yield, Purity, Byproducts) monitoring->analysis optimization Optimize Conditions (Solvent, Base, Temp.) analysis->optimization Suboptimal scale_up Scale-up Reaction analysis->scale_up Optimal optimization->small_scale_test final_product Final Purified Amide scale_up->final_product

Caption: Logical workflow for selecting and optimizing an amide coupling protocol.

Conclusion

The successful synthesis of amides from this compound is readily achievable using a variety of modern coupling techniques. The choice of protocol should be guided by the specific properties of the amine coupling partner and the desired scale of the reaction. For challenging or sensitive substrates, HATU-mediated coupling is often the method of choice due to its high efficiency and mild conditions. For more routine applications, EDC/HOBt offers a reliable and cost-effective alternative. The classical acyl chloride approach remains a powerful option, particularly for unreactive amines. It is strongly recommended to perform small-scale optimization studies to identify the ideal conditions for each specific substrate combination.

Application Notes and Protocols: Esterification of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two common and effective methods for this conversion: the Fischer-Speier Esterification and the Steglich Esterification.

Introduction

This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The pyridine core is a prevalent motif in numerous bioactive molecules. The chloro and nitro substituents provide handles for further chemical modifications, such as nucleophilic substitution and reduction, respectively, enabling the synthesis of diverse compound libraries for drug discovery programs. The ester functionality can modulate the pharmacokinetic properties of a molecule, such as its solubility and cell permeability, or serve as a protecting group for the carboxylic acid.

This guide offers two distinct protocols for the esterification of this compound, each with its own advantages, allowing researchers to choose the most suitable method based on the desired ester, substrate sensitivity, and available reagents.

Reaction Overview

The esterification of this compound can be achieved through several methods. This document focuses on two widely used approaches:

  • Fischer-Speier Esterification : An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This method is often employed for simple, unhindered alcohols and is cost-effective.

  • Steglich Esterification : A milder, coupling agent-mediated reaction that is particularly effective for more complex or sterically hindered alcohols and for substrates that are sensitive to strong acidic conditions.[6][7][8][9][10]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the esterification of this compound to its methyl and ethyl esters.

Table 1: Fischer-Speier Esterification of this compound

ParameterMethyl EsterEthyl Ester
Alcohol MethanolEthanol
Acid Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)
Solvent Methanol (excess)Ethanol (excess)
Temperature Reflux (65 °C)Reflux (78 °C)
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%80-90%

Table 2: Steglich Esterification of this compound

ParameterMethyl EsterEthyl Ester
Alcohol MethanolEthanol
Coupling Agent DCC or EDCDCC or EDC
Catalyst DMAPDMAP
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2-4 hours2-4 hours
Typical Yield >90%>90%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 6-Chloro-3-nitropyridine-2-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to serve as both the reactant and the solvent.

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-chloro-3-nitropyridine-2-carboxylate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Steglich Esterification for Ethyl 6-Chloro-3-nitropyridine-2-carboxylate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.

  • If EDC was used, the urea byproduct is water-soluble and will be removed during the workup.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 6-chloro-3-nitropyridine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid This compound ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ Alcohol Alcohol (e.g., Methanol) AcidCatalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester Product ProtonatedEster->Ester - H⁺ Water Water

Caption: Fischer-Speier Esterification Pathway

Steglich_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC/EDC Alcohol Alcohol DCC DCC/EDC DMAP DMAP (catalyst) Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Urea Urea Byproduct O_Acylisourea->Urea Ester Ester Product Acylpyridinium->Ester + Alcohol

Caption: Steglich Esterification Pathway

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Reactants + Solvent + Catalyst) Start->ReactionSetup Reaction Reaction (Heating/Stirring) ReactionSetup->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification End Final Product Purification->End

Caption: General Experimental Workflow

References

Application Notes and Protocols: Reaction of 6-Chloro-3-nitropyridine-2-carboxylic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a versatile bifunctional building block in medicinal chemistry and drug development. Its structure features two key reactive sites: a carboxylic acid at the 2-position and a chlorine atom at the 6-position. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strong electron-withdrawing nitro group at the 3-position. This dual reactivity allows for selective functionalization, enabling the synthesis of diverse molecular scaffolds.

This document provides detailed application notes and experimental protocols for the two primary reaction pathways of this compound with primary and secondary amines:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) - Reaction at the C6-chloro position.

  • Pathway B: Amide Bond Formation - Reaction at the C2-carboxylic acid position.

Understanding the principles of chemoselectivity is critical for achieving the desired product. The choice of reagents and reaction conditions dictates which functional group will react.

Reaction Pathways and Chemoselectivity

The reaction with an amine can be directed to either the C6-chloro group or the C2-carboxylic acid group based on the chosen methodology.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is often the default thermodynamic pathway under standard heating conditions with a base. The amine acts as a nucleophile, displacing the chloride ion. The reaction is facilitated by the electron-deficient nature of the pyridine ring. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Pathway B: Amide Bond Formation

Direct reaction of the carboxylic acid with an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be activated. This is typically achieved by converting the carboxylic acid into a highly reactive intermediate, such as an acyl chloride or an active ester, which is then readily attacked by the amine. This two-step, one-pot procedure is standard in peptide coupling and amide synthesis.[1][2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Synthesis of 6-(Alkyl/Arylamino)-3-nitropyridine-2-carboxylic Acid via SNAr

This protocol describes the selective substitution of the 6-chloro group.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.[3]

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water and acidify with 1N HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Selective Synthesis of N-substituted-6-chloro-3-nitropyridine-2-carboxamide via Amide Coupling

This protocol describes the selective formation of an amide at the carboxylic acid position by first converting it to a reactive acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Chlorinating agent (e.g., Oxalyl chloride or Thionyl chloride) (1.5 - 2.0 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF)

  • Standard laboratory glassware, magnetic stirrer

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Acyl Chloride Formation (in situ)

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the chlorinating agent (e.g., Oxalyl chloride, 1.5 eq) dropwise.[4] Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The resulting solution contains the reactive 6-chloro-3-nitropyridine-2-carbonyl chloride.

Step 2: Amide Synthesis 6. In a separate dry flask, dissolve the amine (1.0 eq) and a tertiary amine base (e.g., TEA, 2.0 eq) in anhydrous DCM under an inert atmosphere.[5] 7. Cool the amine solution to 0 °C. 8. Slowly add the freshly prepared acyl chloride solution from Step 1 to the stirred amine solution. 9. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC/LC-MS). 10. Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. 11. Separate the organic layer, wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 13. Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the two reaction pathways. Yields are representative and will vary based on the specific amine used.

Parameter Pathway A: SNAr Pathway B: Amide Formation
Target Product 6-(Alkyl/Arylamino)-3-nitropyridine-2-carboxylic acidN-substituted-6-chloro-3-nitropyridine-2-carboxamide
Key Reagents Amine, Non-nucleophilic base (e.g., K₂CO₃, DIPEA)1. Oxalyl Chloride/SOCl₂, cat. DMF2. Amine, Tertiary base (e.g., TEA)
Typical Solvents DMF, DMSO, ACNDCM, THF
Temperature 50 - 100 °C0 °C to Room Temperature
Reaction Time 2 - 24 hours2 - 18 hours
Expected Yield Moderate to High (50-90%)High (70-95%)
Notes One-step process. May require heating.Two-step, one-pot process. Mild conditions.

Visualizations: Workflows and Logic Diagrams

SNAr_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Workup Start_Acid 6-Chloro-3-nitropyridine- 2-carboxylic acid Process Dissolve in Polar Solvent (e.g., DMF) Heat (50-100 °C) Stir for 2-24h Start_Acid->Process Start_Amine Amine (R-NH2) Start_Amine->Process Start_Base Base (e.g., K2CO3) Start_Base->Process Workup Aqueous Workup & Purification Process->Workup Product 6-(Amino)-3-nitropyridine- 2-carboxylic acid Workup->Product

Caption: General workflow for the SNAr reaction.

Amide_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation Start_Acid 6-Chloro-3-nitropyridine- 2-carboxylic acid Reagent_Act Oxalyl Chloride cat. DMF, DCM, 0°C to RT Start_Acid->Reagent_Act Intermediate Reactive Acyl Chloride (in situ) Reagent_Act->Intermediate Reaction Combine at 0°C Stir to RT, 2-16h Intermediate->Reaction Start_Amine Amine (R-NH2) + Base (TEA) Start_Amine->Reaction Product N-substituted-6-chloro- 3-nitropyridine-2-carboxamide Reaction->Product

Caption: Two-step workflow for amide bond formation.

Decision_Logic Start Desired Product? Amide_Prod N-Substituted Amide Start->Amide_Prod Amide at C2 SNAr_Prod 6-Amino Substituted Acid Start->SNAr_Prod Amine at C6 Amide_Path Pathway B: 1. Activate COOH (e.g., SOCl2) 2. Add Amine + Base Amide_Prod->Amide_Path SNAr_Path Pathway A: Combine reagents + Base Heat SNAr_Prod->SNAr_Path

Caption: Chemoselectivity decision-making diagram.

References

Application Notes and Protocols for the Catalytic Reduction of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 6-Chloro-3-nitropyridine-2-carboxylic acid to form 3-amino-6-chloropyridine-2-carboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The challenge in this reduction lies in achieving high chemoselectivity, preserving the chloro and carboxylic acid functionalities while selectively reducing the nitro group. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this substrate, focusing on commonly used heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.

Catalytic Systems for Nitro Group Reduction

The catalytic hydrogenation of aromatic nitro compounds is a widely employed and efficient method for the synthesis of anilines. For the specific case of this compound, the choice of catalyst is crucial to prevent undesired side reactions, particularly dehalogenation.

Palladium on Carbon (Pd/C): Pd/C is a versatile and highly active catalyst for the reduction of nitro groups.[1] It typically provides high yields and operates under relatively mild conditions. However, a key consideration with Pd/C is the potential for hydrodechlorination, especially with more reactive aryl chlorides.[2] Careful control of reaction conditions is necessary to maintain selectivity.

Raney® Nickel: Raney® Nickel is a cost-effective alternative to precious metal catalysts and is well-suited for nitro group reductions.[3] It is often preferred for substrates containing sensitive functional groups like halogens, as it can exhibit lower dehalogenation activity compared to Pd/C.[3] The pyrophoric nature of activated Raney® Nickel requires careful handling procedures.

Comparative Data of Catalytic Systems

Catalyst SystemSubstrateHydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Remarks
10% Pd/C3-nitropyridine-2-carboxylic acidH₂WaterRoom Temp.15067A close analog to the target molecule. The long reaction time suggests that the reaction may not have been optimized.
Raney® NickelGeneral Aromatic Nitro CompoundsH₂EthanolRoom Temp. - 801 - 501 - 5>90Generally high yields are achieved. Lower tendency for dehalogenation compared to Pd/C.
Raney® Nickel / Formic AcidGeneral Aromatic Nitro CompoundsHCOOHMethanolRoom Temp.N/A0.5 - 280-95Transfer hydrogenation method. Avoids the use of high-pressure hydrogen gas.

Experimental Protocols

Protocol 1: Reduction of 3-nitropyridine-2-carboxylic acid using 10% Pd/C and Hydrogen Gas

This protocol is adapted from the synthesis of 3-aminopyridine-2-carboxylic acid and serves as a strong starting point for the reduction of the chlorinated analogue.

Materials:

  • 3-nitropyridine-2-carboxylic acid (or this compound)

  • 10% Palladium on activated carbon (Pd/C)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • 1N Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

  • Purge the reaction vessel with nitrogen gas to remove oxygen.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of water.

  • Adjust the pH of the filtrate to weakly acidic using a 1N HCl solution.

  • Concentrate the solution under reduced pressure.

  • Add a small amount of ethanol and ethyl acetate to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired 3-aminopyridine-2-carboxylic acid.

Protocol 2: General Procedure for Chemoselective Reduction of an Aromatic Nitro Group using Raney® Nickel and Hydrogen Gas

This general protocol can be adapted for the reduction of this compound, with the advantage of potentially minimizing dehalogenation.

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware

Procedure:

  • To a hydrogenation vessel, add a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add the aqueous slurry of activated Raney® Nickel (typically 10-50% by weight of the substrate). Caution: Activated Raney® Nickel is pyrophoric and should be handled with care, always kept wet.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three to five times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The filtered Raney® Nickel remains pyrophoric and should be quenched carefully (e.g., with dilute acid) before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-chloropyridine-2-carboxylic acid.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic reduction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Substrate & Solvent C Combine in Reactor A->C B Catalyst Slurry B->C D Purge with N₂ C->D E Introduce H₂ D->E F Stir & Heat E->F G Monitor Progress F->G H Filter Catalyst G->H Reaction Complete I Solvent Removal H->I J Purification I->J K Final Product J->K

Caption: General workflow for catalytic nitro group reduction.

Signaling Pathway of Catalytic Hydrogenation

The following diagram illustrates the simplified signaling pathway of heterogeneous catalytic hydrogenation of a nitro group on a metal surface.

G cluster_catalyst Catalyst Surface RNO2 R-NO₂ Adsorbed_RNO2 Adsorbed R-NO₂ RNO2->Adsorbed_RNO2 Adsorption H2 H₂ Adsorbed_H Adsorbed H• H2->Adsorbed_H Adsorption & Dissociation Catalyst Metal Catalyst (Pd or Ni) RNO R-NO (Nitroso) Adsorbed_RNO2->RNO + 2H• RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH + 2H• RNH2 R-NH₂ RNHOH->RNH2 + 2H•

Caption: Simplified pathway of nitro group reduction on a metal catalyst surface.

Conclusion

The catalytic reduction of the nitro group in this compound is a feasible and important transformation. Both Pd/C and Raney® Nickel are effective catalysts for this reaction. The choice between them will depend on factors such as cost, desired reaction conditions, and the imperative to avoid dehalogenation, with Raney® Nickel often being the preferred choice for chlorinated substrates. The provided protocols offer a solid foundation for developing a robust and high-yielding process. It is recommended that small-scale optimization studies be conducted to determine the ideal catalyst, solvent, temperature, and pressure for this specific substrate to maximize yield and purity.

References

Application Notes and Protocols for 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a chemical compound with potential applications in pharmaceutical research and development. Due to its chemical structure, which includes a chlorinated and nitrated pyridine ring, it is expected to have hazardous properties. These notes provide a detailed protocol for the safe handling and storage of this compound to minimize risk to personnel and the environment.

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage. It may also cause respiratory irritation.[1][2]

2.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][5]

Quantitative Data Summary

The following table summarizes key physical and chemical data for this compound.

PropertyValueReference
Molecular FormulaC6H3ClN2O4[6]
Molecular Weight202.55 g/mol [2][6]
Boiling Point390.9±42.0 °C at 760 mmHg[7]
Density1.7±0.1 g/cm3 [7]
Experimental Protocols

4.1 Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4] Avoid the formation of dust.[3][8]

  • Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and washed before reuse.

4.2 Spill Response Protocol

  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][5]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Reporting: Report all spills to the appropriate safety personnel.

4.3 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][5][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Storage Procedures

5.1 Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][8] The recommended storage is at room temperature.[8]

5.2 Incompatible Materials

Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[3][8]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8][9]

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_emergency Emergency Procedures Risk_Assessment Perform Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Ensure Fume Hood is Operational PPE->Fume_Hood Emergency_Equipment Check Safety Shower & Eyewash Fume_Hood->Emergency_Equipment Weighing Weigh Compound in Fume Hood Emergency_Equipment->Weighing Proceed if Safe Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Occurs Weighing->Spill Cleaning Clean Equipment Post-Use Transfer->Cleaning Exposure Personnel Exposure Transfer->Exposure Container Tightly Closed Container Cleaning->Container Prepare for Storage Location Cool, Dry, Well-Ventilated Area Container->Location Incompatibles Store Away from Incompatibles Location->Incompatibles Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

References

Synthesis of Potent JAK2 Inhibitors from Nitropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of a series of Janus kinase 2 (JAK2) inhibitors derived from a nitropyridine scaffold. The methodologies described herein are based on established synthetic routes and biochemical assays, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of numerous myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of selective JAK2 inhibitors has emerged as a significant therapeutic strategy. Nitropyridine derivatives have shown promise as a scaffold for the development of potent and selective JAK2 inhibitors. This document outlines the synthesis of such inhibitors, starting from 2-amino-5-methylpyridine, and details the protocols for their biological evaluation.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which governs cellular processes like proliferation, differentiation, and survival. Inhibition of JAK2 disrupts this signaling cascade, making it a key target for therapeutic intervention.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Dimerization & Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK2->Receptor 4. Receptor Phosphorylation JAK2->JAK2 pSTAT pSTAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Inhibitor Nitropyridine JAK2 Inhibitor Inhibitor->JAK2 Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription 8. Gene Regulation

Figure 1. Simplified JAK-STAT signaling pathway and the point of inhibition by nitropyridine derivatives.

Experimental Protocols

A. Synthesis of Nitropyridine-Based JAK2 Inhibitors

The synthesis of the target inhibitors is carried out in a multi-step process starting from commercially available 2-amino-5-methylpyridine. The general synthetic scheme is presented below.

Step 1: Nitration of 2-amino-5-methylpyridine

To a solution of 2-amino-5-methylpyridine in a suitable solvent such as dichloroethane, a nitrating mixture (e.g., concentrated sulfuric acid and fuming nitric acid) is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours to yield 2-amino-5-methyl-3-nitropyridine.

Step 2: Oxidation to Carboxylic Acid

The methyl group of 2-amino-5-methyl-3-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate or nitric acid, under heating to afford 2-amino-3-nitro-5-pyridinecarboxylic acid.

Step 3: Chlorination and Nucleophilic Substitution

The amino group is first converted to a chloro group via a Sandmeyer-type reaction. The resulting 2-chloro-3-nitro-5-pyridinecarboxylic acid is then reacted with a variety of secondary amines. The nucleophilic aromatic substitution of the chlorine atom, which is activated by the adjacent nitro group, proceeds to yield the corresponding 2-(substituted-amino)-3-nitro-5-pyridinecarboxylic acids.

Step 4: Amide Coupling

The final step involves the coupling of the synthesized carboxylic acids with various aromatic amines. This amide bond formation is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane or dimethylformamide to yield the final nitropyridine-based JAK2 inhibitors.

Detailed Protocol for a Representative Compound:

  • Synthesis of 2-amino-5-methyl-3-nitropyridine: To a stirred solution of 2-amino-5-methylpyridine (10.8 g, 0.1 mol) in 100 mL of dichloroethane, a mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) is added dropwise at 0-5 °C. The reaction is then stirred at room temperature for 12 hours. The mixture is carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which is purified by column chromatography.

  • Synthesis of 2-amino-3-nitro-5-pyridinecarboxylic acid: 2-amino-5-methyl-3-nitropyridine (15.3 g, 0.1 mol) is suspended in 200 mL of water. Potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over 1 hour. The mixture is heated at reflux for 8 hours. After cooling, the manganese dioxide is filtered off, and the filtrate is acidified with concentrated HCl to pH 3-4 to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

  • Synthesis of 2-chloro-3-nitro-5-pyridinecarboxylic acid: The carboxylic acid from the previous step is subjected to a Sandmeyer reaction using sodium nitrite and hydrochloric acid, followed by treatment with cuprous chloride to replace the amino group with a chloro group.

  • Synthesis of 2-(morpholino)-3-nitro-5-pyridinecarboxylic acid: To a solution of 2-chloro-3-nitro-5-pyridinecarboxylic acid (2.18 g, 10 mmol) in 50 mL of acetonitrile, morpholine (1.05 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol) are added. The mixture is heated at reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate, and then acidified with 1N HCl to precipitate the product, which is collected by filtration and dried.

  • Synthesis of N-(4-fluorophenyl)-2-(morpholino)-3-nitro-5-pyridinecarboxamide: To a solution of 2-(morpholino)-3-nitro-5-pyridinecarboxylic acid (2.69 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol) in 50 mL of dichloromethane, N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) is added at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the final compound.

B. JAK2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against JAK2 is determined using a biochemical kinase assay. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common method.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known JAK2 inhibitor as a positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis StartMat 2-Amino-5- methylpyridine Nitration Nitration StartMat->Nitration Oxidation Oxidation Nitration->Oxidation Subst Chlorination & Nucleophilic Substitution Oxidation->Subst Coupling Amide Coupling Subst->Coupling Inhibitor Final JAK2 Inhibitor Coupling->Inhibitor Assay JAK2 Inhibition Assay Inhibitor->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Figure 2. Experimental workflow from synthesis to biological evaluation.

Data Presentation

The inhibitory activities of a series of synthesized nitropyridine derivatives against JAK2 are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the JAK2 enzyme activity.

Compound IDR1 (Amine)R2 (Aromatic Amine)JAK2 IC50 (µM)[1]
1a Morpholine4-Fluoroaniline9.2
1b Piperidine4-Fluoroaniline8.5
1c Pyrrolidine4-Fluoroaniline10.1
1d Morpholine4-Chloroaniline11.5
1e Morpholine4-Methoxyaniline12.2
1f Piperidine4-Chloroaniline9.8

Conclusion

The synthetic route starting from nitropyridine derivatives provides a versatile platform for the generation of a library of potential JAK2 inhibitors. The described protocols for synthesis and biological evaluation allow for the systematic exploration of the structure-activity relationship of this chemical series. The presented data indicates that modifications to both the secondary amine and the aromatic amine moieties can significantly influence the inhibitory potency against JAK2. Further optimization of this scaffold may lead to the discovery of novel and more potent JAK2 inhibitors with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chloro-3-nitropyridine-2-carboxylic acid by recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePotential CauseSuggested Solution
Low or No Crystal Yield Excessive Solvent: Too much solvent was used, keeping the compound dissolved even at low temperatures.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
Inappropriate Solvent: The chosen solvent does not have a significant difference in solubility for the compound at high and low temperatures.Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find a more suitable option.
Premature Crystallization: Crystals formed during hot filtration, leading to product loss.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.
"Oiling Out" (Compound separates as a liquid instead of solid crystals)High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture.Consider a pre-purification step or using a different recrystallization solvent.
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Colored Impurities in Crystals Incomplete Removal of Impurities: The recrystallization process did not effectively remove colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
No Crystals Form Upon Cooling Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.Induce crystallization by scratching the inside of the flask with a glass stirring rod at the air-solvent interface or by adding a seed crystal of the pure compound.
Insufficient Cooling: The solution has not been cooled to a low enough temperature to induce crystallization.After cooling to room temperature, place the flask in an ice bath to further decrease the solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A specific, universally "best" solvent is not documented in readily available literature. The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given its polar nature, with carboxylic acid, nitro, and pyridine functional groups, polar solvents are a good starting point. Small-scale solubility tests are recommended with solvents such as ethanol, methanol, water, or mixed solvent systems like ethanol-water or ethyl acetate-hexane.

Q2: My purified this compound has a low melting point. What does this indicate?

A2: A low or broad melting point range for your recrystallized product typically indicates the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. Further recrystallization may be necessary to improve purity.

Q3: How can I improve the recovery yield of my recrystallization?

A3: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure that the solution is sufficiently cooled to maximize crystal precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q4: What are the main safety precautions when working with this compound?

A4: this compound is a chemical that should be handled with care in a well-ventilated fume hood. It may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound. The optimal solvent and specific volumes should be determined through preliminary small-scale experiments.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) or solvent mixtures to each tube.
  • Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.

2. Dissolution:

  • Place the crude solid in an appropriately sized Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to the flask.
  • Heat the mixture on a hot plate, stirring gently, until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve full dissolution.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a very small amount of activated charcoal and swirl the flask.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a gravity filtration setup (funnel with fluted filter paper and receiving flask).
  • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
  • For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₃ClN₂O₄
Molecular Weight202.55 g/mol
AppearanceYellow solid

Solvent Screening for Recrystallization

Solvent/Solvent SystemSolubility at Room Temp.Solubility when HeatedCrystal Formation upon CoolingObservations
Ethanol
Methanol
Water
Ethyl Acetate
Toluene
Ethanol/Water (specify ratio)
Ethyl Acetate/Hexane (specify ratio)

Visualizations

TroubleshootingWorkflow Troubleshooting Recrystallization Issues start Start Recrystallization issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes colored_crystals Colored Crystals issue->colored_crystals Yes end Successful Purification issue->end No solve_low_yield Concentrate Solution or Change Solvent low_yield->solve_low_yield solve_oiling Add More Hot Solvent & Cool Slowly oiling_out->solve_oiling solve_no_crystals Scratch Flask or Add Seed Crystal no_crystals->solve_no_crystals solve_colored Use Activated Charcoal colored_crystals->solve_colored solve_low_yield->end solve_oiling->end solve_no_crystals->end solve_colored->end

Caption: Troubleshooting workflow for common recrystallization problems.

ExperimentalWorkflow Recrystallization Experimental Workflow start Start solvent_selection 1. Solvent Selection (Small-scale tests) start->solvent_selection dissolution 2. Dissolution (Crude solid in min. hot solvent) solvent_selection->dissolution decolorization 3. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration crystallization 5. Crystallization (Slow cooling) hot_filtration->crystallization isolation 6. Isolation & Washing (Vacuum filtration with cold solvent) crystallization->isolation drying 7. Drying (In desiccator) isolation->drying end Pure Product drying->end

Caption: Step-by-step experimental workflow for recrystallization.

Technical Support Center: Synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Nitrating Agent Strength The pyridine ring is electron-deficient and deactivated by both the chloro and carboxylic acid groups, requiring a strong nitrating agent. Ensure the use of a potent nitrating mixture, such as concentrated nitric acid in fuming sulfuric acid (oleum).
Inadequate Reaction Temperature The activation energy for the nitration of this deactivated ring is high. Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without excessive side product formation.
Reaction Time Too Short Due to the deactivated nature of the substrate, the reaction may require an extended period to reach completion. Monitor the consumption of the starting material over time to determine the necessary reaction duration.
Premature Quenching Quenching the reaction before the starting material is consumed will naturally lead to a low yield. Ensure the reaction has gone to completion before pouring the mixture onto ice.
Loss of Product During Workup The product is a carboxylic acid and may have some solubility in acidic aqueous solutions. Ensure complete precipitation by adjusting the pH if necessary and minimize the volume of water used for washing. Extraction with a suitable organic solvent may be necessary.

Issue: Formation of Multiple Products (Isomeric Impurities)

Potential Cause Troubleshooting Steps
Lack of Regioselectivity The directing effects of the chloro and carboxylic acid groups can lead to the formation of other nitro isomers (e.g., 5-nitro and 4-nitro isomers). To favor the 3-nitro isomer, carefully control the reaction temperature. Lower temperatures may improve selectivity.
Over-Nitration Harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the formation of dinitrated byproducts. Use a stoichiometric amount of the nitrating agent and maintain the lowest effective reaction temperature.

Issue: Presence of an Unexpected Side Product (Decarboxylation)

Potential Cause Troubleshooting Steps
Decarboxylation of Starting Material or Product The combination of strong acid and high temperatures can lead to the loss of the carboxylic acid group, resulting in the formation of 2-chloro-5-nitropyridine. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: The primary side products are typically other positional isomers formed during the nitration step. The main expected side products are 6-Chloro-5-nitropyridine-2-carboxylic acid and 6-Chloro-4-nitropyridine-2-carboxylic acid. Under harsh conditions, decarboxylation can also occur, leading to the formation of 2-chloro-5-nitropyridine.

Q2: How can I purify the desired this compound from its isomers?

A2: Purification can be challenging due to the similar physical properties of the isomers. Fractional crystallization is a common method. The choice of solvent is critical and may require some experimentation. Alternatively, preparative chromatography (e.g., column chromatography or preparative HPLC) can be employed for more efficient separation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. For assessing the purity of the final product and identifying isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q4: Can I use a milder nitrating agent for this reaction?

A4: Due to the highly deactivated nature of the 6-chloropyridine-2-carboxylic acid starting material, milder nitrating agents are unlikely to be effective and will likely result in no reaction or extremely low yields. A strong nitrating mixture, such as fuming nitric acid in oleum, is generally required.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical nitration reactions of deactivated pyridine rings. Optimization of specific conditions may be necessary.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add concentrated nitric acid (1.1 equivalents) dropwise to fuming sulfuric acid (oleum, e.g., 20% SO₃) at 0°C.

  • Reaction: To the chilled nitrating mixture, add 6-chloropyridine-2-carboxylic acid (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

G Synthesis Pathway and Side Product Formation start 6-Chloropyridine-2-carboxylic acid reagents HNO₃ / H₂SO₄ (Oleum) product This compound (Desired Product) reagents->product Major Pathway side_product1 6-Chloro-5-nitropyridine-2-carboxylic acid reagents->side_product1 Minor Pathway side_product2 6-Chloro-4-nitropyridine-2-carboxylic acid reagents->side_product2 Minor Pathway decarboxylation_product 2-Chloro-5-nitropyridine product->decarboxylation_product High Temp.

Caption: Reaction scheme for the synthesis of this compound and potential side products.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Strength of Nitrating Agent start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Strong solution1 Use Fresh/Stronger Nitrating Agent check_reagents->solution1 Weak? check_time Increase Reaction Time check_temp->check_time Optimal solution2 Incrementally Increase Temperature check_temp->solution2 Too Low? check_workup Review Workup and Isolation Procedure check_time->check_workup Sufficient solution3 Monitor Reaction to Completion check_time->solution3 Too Short? solution4 Optimize pH and Extraction check_workup->solution4 Losses? end Yield Improved solution1->end solution2->end solution3->end solution4->end

Technical Support Center: Regioselectivity in Substituted Nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemists working with substituted nitropyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in reactions of substituted nitropyridines?

A1: Regioselectivity in nitropyridine reactions is primarily governed by a combination of electronic and steric factors, which can be further influenced by reaction conditions.

  • Electronic Effects: The strongly electron-withdrawing nitro group (–NO₂) is a powerful activating group for nucleophilic aromatic substitution (SNAr). It stabilizes the negative charge in the intermediate (Meisenheimer complex) through resonance.[1][2] Nucleophilic attack is therefore highly favored at positions ortho and para to the nitro group, where this stabilization is most effective.[1][3] The pyridine nitrogen atom also activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[4]

  • Steric Hindrance: Bulky substituents on the pyridine ring or on the incoming nucleophile can prevent attack at a sterically congested site.[5][6] For instance, in Vicarious Nucleophilic Substitution (VNS), secondary carbanions may fail to react at a hindered position ortho to a nitro group due to steric clashes.[5][6]

  • Leaving Group: In SNAr reactions, the nature of the leaving group is critical. Halogens are common leaving groups. In substrates with multiple halogens, the position that leads to the most stable Meisenheimer complex will preferentially react.

  • Kinetic vs. Thermodynamic Control: In some cases, the initially formed product (kinetic product) may not be the most stable one. For example, in the amination of 2,6-dichloro-3-nitropyridine, attack at the C2 position is often faster (kinetically favored) due to the strong inductive pull of the adjacent nitro group.[3] However, the C6-substituted product (thermodynamic product) may be more stable.[3] Reaction time and temperature can influence the product ratio.

Q2: My substrate is a di-substituted nitropyridine (e.g., 2,4-dichloro-5-nitropyridine). Which position will react first in a nucleophilic aromatic substitution (SNAr)?

A2: For 2,4-dichloro-5-nitropyridine, nucleophilic substitution shows a strong and predictable preference for the C4 position.[1] The reason is electronic: a nucleophilic attack at C4 (para to the nitro group) allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group and the pyridine nitrogen. This extensive delocalization creates a more stable intermediate compared to an attack at C2 (ortho to the nitro group), where resonance stabilization by the nitro group is less effective.[1] Therefore, the reaction pathway through the more stable C4-attack intermediate is kinetically favored.[1]

Q3: What is Vicarious Nucleophilic Substitution (VNS) and how is it different from standard SNAr?

A3: Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for C-H functionalization in electron-deficient aromatics like nitropyridines.[7] Unlike standard SNAr where a leaving group like a halide is displaced, VNS allows for the substitution of a hydrogen atom.[7][8]

The key difference lies in the nucleophile: in VNS, the carbanion nucleophile possesses its own leaving group (e.g., a halogen or a sulfonyl group).[5][8] The mechanism involves:

  • Addition of the carbanion to the nitropyridine ring (typically ortho or para to the NO₂ group) to form a Meisenheimer-type adduct.[6]

  • Base-induced β-elimination of the leaving group from the attached nucleophile, which restores aromaticity.[5][6]

VNS is particularly useful for alkylation and amination of nitropyridines at positions that do not have a pre-installed leaving group.[9]

Q4: I have observed an unexpected product where the new substituent is adjacent to the position of the original leaving group. What could be happening?

A4: You may be observing a cine-substitution reaction. In a cine-substitution, the entering group takes a position adjacent to the one occupied by the leaving group.[10] A related process is tele-substitution, where the entering group attaches even further away.[10] These are less common than direct SNAr but can occur with certain nitroarenes and strong nucleophiles.[10][11][12] For example, the von Richter reaction is a classic example of a nucleophilic cine-substitution where a nitro group is displaced by a cyanide, and a carboxyl group enters ortho to the original nitro group's position.[10] If you suspect this pathway, careful characterization of the product isomer is essential.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in SNAr of Dihalo-Nitropyridines

  • Symptom: My reaction on a substrate like 2,6-dichloro-3-nitropyridine yields a mixture of 2-substituted and 6-substituted isomers, or primarily the undesired isomer.

  • Cause: The positions C2 (ortho to NO₂) and C6 (para to NO₂) are both activated. The C2 position is more electron-deficient due to the inductive effect of the nitro group, making it prone to faster (kinetic) attack.[3] The C6 position may lead to a more thermodynamically stable product. The reaction outcome is sensitive to conditions.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature often favors the kinetic product. For the C2-substituted isomer, try running the reaction at a lower temperature. Conversely, prolonged heating at higher temperatures might favor the formation of the more stable thermodynamic isomer (C6).

    • Solvent Effects: The solvent can influence regioselectivity. A study on a similar system found that regioselectivity could be switched by changing the solvent.[13] Non-polar aprotic solvents may favor one isomer, while polar aprotic solvents (like DMSO) could favor another. Experiment with a range of solvents such as THF, Dioxane, DMF, and DMSO.

    • Choice of Base: The base used can affect the nucleophile's reactivity and potentially the regioselectivity. Compare results using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) versus organic bases (e.g., Et₃N, DIPEA).

Problem 2: Low or No Yield in a Vicarious Nucleophilic Substitution (VNS) Reaction

  • Symptom: Attempted alkylation of a nitropyridine via VNS results in recovery of starting material or a very low yield of the desired product.

  • Cause: VNS reactions are sensitive to steric hindrance, base strength, and temperature.

  • Solutions:

    • Check for Steric Hindrance: The VNS mechanism requires the formation of a planar anionic intermediate for the final elimination step.[5][6] If the nucleophile is bulky (e.g., an isopropyl carbanion) and attacks a sterically hindered position, the elimination step may be inhibited, leading to the isolation of a stable Meisenheimer adduct instead of the desired product.[5][6] If possible, use a less hindered nucleophile.

    • Optimize Base and Solvent: VNS requires a strong base (e.g., t-BuOK, NaH) to generate the carbanion and facilitate the final elimination step.[14] Ensure the base is fresh and the solvent (typically THF or DMF) is anhydrous. The t-BuOK/THF system can sometimes promote selective ortho substitution.[14]

    • Temperature Control: These reactions are often performed at very low temperatures (e.g., -60 °C to -78 °C) during the addition phase to control reactivity.[6] Check that your cooling bath is at the correct temperature.

Problem 3: The Nitro Group Itself is Being Substituted

  • Symptom: In a reaction with a nucleophile, the nitro group is displaced instead of the intended leaving group (e.g., a halogen).

  • Cause: While less common than halide displacement, the nitro group can sometimes act as a leaving group, especially with soft nucleophiles like thiols.[15] This is particularly true for non-activated nitro groups (e.g., at C3 or C5) when another potential leaving group is present.

  • Solutions:

    • Choice of Nucleophile: This behavior is highly dependent on the nucleophile. If you are using a soft nucleophile (e.g., thiolate) and observing NO₂ displacement, consider if an alternative synthetic route is possible.

    • Substrate Design: In some cases, the regioselectivity is inherent to the substrate's electronics. For example, in certain 3-nitro-5-halopyridines, the 3-NO₂ group was found to be more susceptible to substitution by S-nucleophiles than the 5-halogen.[15]

Data Presentation: Regioselectivity in Practice

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dihalo-Nitropyridines

SubstrateNucleophileConditionsMajor ProductMinor ProductReference
2,4-Dichloro-5-nitropyridineVarious AminesStandard SNAr4-Amino-2-chloro-5-nitropyridine2-Amino-4-chloro-5-nitropyridine[1]
2,6-Dichloro-3-nitropyridineEthyl piperazine-1-carboxylateK₂CO₃, MeCN, 80 °C2-Substituted6-Substituted[3]
3-substituted 2,6-dichloropyridines1-MethylpiperazineDCM (low β solvent)2-Substituted (16:1)6-Substituted[13]
3-substituted 2,6-dichloropyridines1-MethylpiperazineDMSO (high β solvent)6-Substituted (2:1)2-Substituted[13]

Table 2: Regioselectivity in Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridines

SubstrateNucleophile PrecursorConditionsMajor Product PositionObserved YieldReference
3-NitropyridineAlkyl Phenyl Sulfonest-BuOK, THF, -60 °CC4 (para to NO₂)Good to High[6]
4-Methyl-3-nitropyridineEthyl Phenyl Sulfonet-BuOK, THF, -60 °CC2 (ortho to NO₂)85%[6]
3-NitropyridineIsopropyl Phenyl Sulfonet-BuOK, THF, -60 °CNo alkylation productN/A[5][6]

Experimental Protocols

Protocol 1: General Procedure for SNAr on 2-Chloro-5-nitropyridine with an Amine

This protocol is a representative example for the substitution of a halogen activated by a para nitro group.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.1 M).

  • Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of an organic base such as triethylamine (1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.[16]

Protocol 2: General Procedure for Vicarious Nucleophilic Substitution (VNS) of a Nitropyridine

This protocol provides a general framework for C-H alkylation using a sulfone-stabilized carbanion.

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkyl phenyl sulfone (1.1 equiv).

  • Dissolution: Dissolve the sulfone in anhydrous THF.

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.2 equiv), portion-wise while maintaining the low temperature. Stir for 15-30 minutes.

  • Addition of Substrate: Dissolve the nitropyridine substrate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold carbanion solution. The reaction is often very fast.[6]

  • Reaction: Stir the mixture at low temperature (e.g., -60 °C to -78 °C) for the recommended time (can be as short as a few minutes to an hour). Monitor by TLC if feasible.

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add water and extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Concepts

G cluster_0 Regioselectivity Control in S(N)Ar Start Start with Substituted Nitropyridine Decision1 Identify Nucleophilic Attack Sites (ortho/para to NO2) Start->Decision1 Path1 Single Activated Site Decision1->Path1 One Option Path2 Multiple Activated Sites (e.g., 2,6-dichloro-3-nitropyridine) Decision1->Path2 Multiple Options Outcome1 Proceed with Standard Protocol Path1->Outcome1 Troubleshoot Troubleshoot: - Adjust Temperature - Change Solvent - Vary Base Path2->Troubleshoot Outcome2 Desired Isomer Troubleshoot->Outcome2 Optimized Outcome3 Mixture / Wrong Isomer Troubleshoot->Outcome3 Unchanged

Caption: Troubleshooting workflow for SNAr regioselectivity.

G cluster_1 Factors Influencing Regioselectivity Regio Regioselectivity Electronic Electronic Effects (Resonance/Inductive) Regio->Electronic Steric Steric Hindrance Regio->Steric Conditions Reaction Conditions (Temp, Solvent, Time) Regio->Conditions Control Kinetic vs. Thermodynamic Control Conditions->Control

Caption: Key factors that determine reaction regioselectivity.

References

Technical Support Center: Decarboxylation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decarboxylation of pyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the decarboxylation of pyridine carboxylic acids?

The ease of decarboxylation is highly dependent on the position of the carboxylic acid group on the pyridine ring. Generally, the order of reactivity is as follows:

  • Picolinic acid (2-pyridinecarboxylic acid): Most reactive and readily undergoes decarboxylation, often requiring lower temperatures. This is due to the ability to form a stable intermediate, such as an ylide, through the "Hammick Intermediate" mechanism.[1]

  • Isonicotinic acid (4-pyridinecarboxylic acid): Less reactive than picolinic acid.

  • Nicotinic acid (3-pyridinecarboxylic acid): Least reactive of the three isomers and typically requires more forcing conditions, such as high temperatures and a catalyst, to achieve efficient decarboxylation.[2]

Q2: What are the common methods for decarboxylating pyridine carboxylic acids?

Common methods include:

  • Thermal Decarboxylation: Simply heating the pyridine carboxylic acid, often in a high-boiling solvent. This is most effective for picolinic acid and its derivatives.

  • Catalytic Decarboxylation: Using a catalyst, most commonly a copper salt (e.g., copper chromite, copper(I) oxide, or copper(II) acetate), to facilitate the reaction at lower temperatures.[3][4] This is often necessary for less reactive isomers like nicotinic acid.[3]

  • Hydrothermal Decarboxylation: Performing the reaction in high-temperature liquid water under pressure. This method has been reported for the non-catalytic decarboxylation of pyridinedicarboxylic acid to produce nicotinic acid.[5][6]

Q3: Can substituents on the pyridine ring affect the decarboxylation reaction?

Yes, substituents can have a significant impact. Both electron-withdrawing and electron-releasing groups can accelerate the decarboxylation of picolinic acids, potentially through steric effects that disrupt the coplanarity of the carboxyl group and the aromatic ring.[7] However, for the corresponding anions, these substituents tend to inhibit decarboxylation.[7]

Q4: What is the Hammick reaction in the context of pyridine carboxylic acid decarboxylation?

The Hammick reaction involves the thermal decarboxylation of α-picolinic acids (or related acids with the carboxyl group alpha to a nitrogen heteroatom) in the presence of a carbonyl compound (an aldehyde or ketone).[1] The reaction proceeds through a key intermediate (the "Hammick Intermediate") which then reacts with the carbonyl compound to form a 2-pyridyl-carbinol.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature: The reaction temperature may be too low for the specific pyridine carboxylic acid isomer. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Catalyst Inactivity: If using a catalyst, it may be poisoned or inactive.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures. 2. Extend Reaction Time: Continue heating the reaction and monitor its progress over a longer period. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and from a reliable source. Consider using a different copper salt or ligand.
Incomplete Reaction 1. Equilibrium: The reaction may have reached equilibrium. 2. Sub-optimal pH: For reactions in solution, the pH can significantly influence the rate of decarboxylation.1. Remove CO2: If practical for the setup, removing the CO2 as it is formed can help drive the reaction to completion. 2. Adjust pH: For aqueous reactions, adjusting the pH to favor the more reactive zwitterionic form of the acid may improve conversion.
Formation of Dark, Tarry Residue 1. High Temperature: Excessive heat can lead to polymerization or decomposition of the starting material or product.[8] 2. Presence of Oxygen: Oxidation of the pyridine ring can occur at high temperatures, leading to colored byproducts.1. Lower Temperature: Attempt the reaction at a lower temperature, possibly with the addition of a catalyst or by using a higher-boiling solvent to allow for more controlled heating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. One patented method for nicotinic acid production involves using water vapor to displace air from the reactor before heating.[5][6]
Unexpected Side Products 1. Dehydrogenation: In copper-catalyzed reactions, dehydrogenation of alkyl side chains can occur, leading to the formation of unsaturated byproducts.[4] 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 3. Radical Reactions: At high temperatures or with certain catalysts, radical-induced side reactions, such as C-H activation of the pyridine ring, may occur.1. Modify Catalyst System: If dehydrogenation is observed, consider a different catalyst or ligand system. 2. Choose an Inert Solvent: Select a high-boiling, inert solvent such as Dowtherm A or p-cymene. 3. Lower Temperature/Add Radical Scavenger: Reducing the temperature may suppress unwanted radical pathways. In some cases, the addition of a radical scavenger could be explored, though this may also inhibit the desired reaction.

Data Presentation

Table 1: Reaction Conditions for the Decarboxylation of Pyridinedicarboxylic Acid to Nicotinic Acid in High-Temperature Water [5][6]

Water to Acid Mass RatioTemperature (°C)Time (min)Molar Yield (%)
8:115060-
7:116055-
5:11804580.7
4:119040-
3:12003579.7
2:12103077.2
6:12302076.5
8:12505-

Table 2: Influence of Oxidant on Copper-Catalyzed Decarboxylative Elimination [4][9]

Reaction: 4-nitrophenylpropionic acid to 4-nitrostyrene

CatalystOxidantYield of Styrene (%)Yield of Dehydrogenated Acid (%)
Cu(OAc)2TEMPO1372
CuOAcTEMPO1281
CuOAcDi-tert-butylperoxide45-
CuOAcMnO282-

Experimental Protocols

Protocol 1: Catalytic Decarboxylation of Nicotinic Acid to Pyridine [8]

  • Materials: 12.5 g of nicotinic acid (niacin) and 3.0 g of basic copper carbonate.

  • Procedure: a. Thoroughly mix the nicotinic acid and basic copper carbonate in a 100 mL round-bottom flask. b. Set up the flask for simple distillation with a water condenser. c. Heat the flask in an oil bath. To ensure even heating, the distillation head can be wrapped in aluminum foil. d. Slowly increase the temperature. Distillation of pyridine is expected to begin at approximately 220-230°C. e. Collect the colorless pyridine distillate. f. The distillation is complete when no more product distills over, leaving a brown residue in the flask. g. The collected pyridine can be dried over potassium hydroxide pellets.

Protocol 2: Non-Catalytic Decarboxylation of Pyridinedicarboxylic Acid in Water [5][6]

  • Materials: Pyridinedicarboxylic acid and deionized water (e.g., 5:1 mass ratio).

  • Procedure: a. In a high-pressure reactor, combine the pyridinedicarboxylic acid and deionized water. b. With stirring, heat the mixture to boiling under atmospheric pressure. c. Open an exhaust valve for 2-5 minutes to allow water vapor to displace the air in the reactor. d. Close the exhaust valve and continue heating to the desired reaction temperature (e.g., 180°C) for the specified time (e.g., 45 minutes). e. After the reaction, cool the reactor. f. Adjust the pH of the product mixture to 3-4 with an acid (e.g., HCl or H2SO4) to induce crystallization of the crude nicotinic acid. g. The crude product can be further purified by decolorizing with activated carbon and recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Decarboxylation start Low or No Conversion check_temp Is Temperature Sufficient? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time check_time->increase_time No check_catalyst Is Catalyst Active? check_time->check_catalyst Yes increase_time->check_catalyst use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst No success Successful Decarboxylation check_catalyst->success Yes use_fresh_catalyst->success side_reactions Side Reactions Observed (e.g., Tarring) check_temp_high Is Temperature Too High? side_reactions->check_temp_high lower_temp Lower Temperature check_temp_high->lower_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_temp_high->check_atmosphere No lower_temp->check_atmosphere use_inert_atmosphere Use Inert Atmosphere check_atmosphere->use_inert_atmosphere No check_atmosphere->success Yes use_inert_atmosphere->success unexpected_products Unexpected Products Formed modify_catalyst Modify Catalyst/Ligand unexpected_products->modify_catalyst change_solvent Change Solvent modify_catalyst->change_solvent change_solvent->success

Caption: A flowchart for troubleshooting common issues in decarboxylation reactions.

Decarboxylation_Pathways General Decarboxylation Pathways and Side Reactions start Pyridine Carboxylic Acid conditions Heat / Catalyst start->conditions product Decarboxylated Pyridine conditions->product incomplete Incomplete Reaction (Starting Material Remains) conditions->incomplete Insufficient Time/Temp tar Tar/Polymerization conditions->tar Excessive Heat dehydrogenation Dehydrogenation (with Cu Catalyst) conditions->dehydrogenation other_side_reactions Other Side Reactions (e.g., C-H Activation) conditions->other_side_reactions co2 CO2 product->co2

Caption: Potential outcomes of pyridine carboxylic acid decarboxylation.

References

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of nitropyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Exothermic Reactions

Problem: Rapid, Uncontrolled Temperature Increase During Nitrating Agent Addition

An unexpected and rapid rise in the internal reaction temperature is a primary indicator of a potential thermal runaway. This can be caused by an excessively fast addition of the nitrating agent, inadequate cooling, or poor mixing.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.

  • Enhance Cooling: Ensure the cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Ensure Agitation: Verify that the stirring mechanism is functioning correctly to dissipate localized hotspots.

Preventative Measures:

  • Add the nitrating agent dropwise or in a slow, continuous stream.

  • Use a jacketed reactor with a circulating chiller for precise temperature control.

  • Ensure the reaction mixture is vigorously stirred throughout the addition process.

Problem: Formation of Tarry Mass or Dark Coloration

The appearance of a dark, tarry substance can indicate side reactions or decomposition, often triggered by excessive temperatures or localized heating.

Immediate Actions:

  • Stop Heating/Cool Down: If the reaction is being heated, remove the heat source immediately. If the reaction is running at or below ambient temperature, ensure the cooling system is engaged.

  • Dilute if Safe: If the protocol allows, careful addition of a co-solvent may help to control the exotherm and dissolve tars, but this should be done with extreme caution as it could also accelerate the reaction.

Preventative Measures:

  • Maintain strict temperature control throughout the reaction.

  • Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) to avoid prolonged reaction times at elevated temperatures.

Problem: Low Yield of the Desired Nitropyridine Product

Low yields can result from incomplete reaction, side reactions due to poor temperature control, or over-nitration.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure the correct molar ratios of reactants were used.

  • Review Temperature Profile: Analyze the temperature data from the reaction. Deviations from the target temperature can significantly impact yield.

  • Analyze Byproducts: Identify byproducts to understand if over-nitration or other side reactions occurred. This can inform adjustments to temperature, reaction time, or the concentration of the nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a potential thermal runaway in nitropyridine synthesis?

A1: Key indicators of a potential thermal runaway include a rapid and accelerating increase in the reaction temperature even after the addition of the nitrating agent has stopped, a sudden change in the color or viscosity of the reaction mixture, and an unexpected increase in pressure or gas evolution.

Q2: How can I effectively quench a nitration reaction in an emergency?

A2: Quenching should be done rapidly but with extreme caution. The standard procedure is to pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. For larger scale reactions, a pre-chilled "quench pot" containing ice or a suitable buffer solution should be readily available. Always perform this in a fume hood with the sash down as much as possible.

Q3: What equipment is essential for safely performing exothermic nitration reactions?

A3: Essential equipment includes a three-neck flask or a jacketed reactor, an internal thermometer to monitor the true reaction temperature, an addition funnel for controlled reagent delivery, an efficient stirring mechanism (magnetic or overhead), and a cooling bath (ice/water, ice/salt, or a circulating chiller) capable of maintaining the target temperature. For larger scale reactions, pressure relief valves and rupture discs are critical safety components.

Q4: How does the choice of nitrating agent affect the exothermicity of the reaction?

A4: The combination of fuming nitric acid and concentrated sulfuric acid is a very powerful and highly exothermic nitrating agent. Milder agents, such as dinitrogen pentoxide (N₂O₅) or acetyl nitrate, may offer better control over the reaction rate and heat generation, potentially reducing the risk of thermal runaway.[1]

Q5: What are the proper disposal procedures for waste generated from nitropyridine synthesis?

A5: Waste from nitropyridine synthesis, including quenching solutions and cleaning solvents, should be considered hazardous. It must be collected in properly labeled, sealed containers. The waste should be segregated from other chemical waste streams and disposed of through your institution's Environmental Health and Safety (EHS) department, following all local and federal regulations. Never pour nitropyridine-containing waste down the drain.[2]

Data Presentation

The tables below summarize key experimental parameters from established protocols for the synthesis of nitropyridines. This data can be used to inform the design of your own experimental procedures.

Table 1: Experimental Parameters for the Nitration of Pyridine-N-Oxide

ParameterValueReference
Starting MaterialPyridine-N-Oxide[3]
Nitrating AgentFuming HNO₃ / Conc. H₂SO₄[3]
Initial Temperature60 °C[3]
Nitrating Agent AdditionDropwise over 30 minutes[3]
Post-Addition Temperature125-130 °C[3]
Reaction Time3 hours[3]
Quenching MethodPoured onto crushed ice[3]
Yield42%[3]

Table 2: Temperature Control in the Synthesis of 2-hydroxy-5-nitropyridine

StepParameterTemperature RangeReference
S1: 2-aminopyridine additionTemperature Control10-20 °C
S1: Nitric acid addition & reactionTemperature Control40-50 °C
S2: QuenchingTemperature Control0-10 °C
S2: DiazotizationTemperature Control0-10 °C

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide [3]

This protocol details the nitration of pyridine-N-oxide.

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The internal temperature will initially drop to around 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a 1 L beaker. Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.

  • Isolation: Collect the precipitate by filtration. The crude product can be purified by recrystallization from acetone.

Visualizations

The following diagrams illustrate key workflows and relationships in managing exothermic nitropyridine synthesis.

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Events start Exothermic Reaction in Progress check_temp Is Temperature Rising Uncontrollably? start->check_temp stop_addition IMMEDIATE ACTION: 1. Stop Reagent Addition check_temp->stop_addition Yes continue_monitoring Continue Monitoring Closely check_temp->continue_monitoring No enhance_cooling 2. Enhance Cooling stop_addition->enhance_cooling check_stirring 3. Verify Stirring enhance_cooling->check_stirring temp_controlled Is Temperature Stabilized? check_stirring->temp_controlled temp_controlled->continue_monitoring Yes emergency_quench EMERGENCY: Initiate Quench Protocol temp_controlled->emergency_quench No end_safe Reaction Safely Completed continue_monitoring->end_safe

Caption: Troubleshooting workflow for an exothermic event.

Nitropyridine_Synthesis_Pathway Simplified Nitropyridine Synthesis Pathway Pyridine Pyridine Derivative (e.g., Pyridine-N-Oxide) ReactionVessel Reaction Vessel (Controlled Temperature) Pyridine->ReactionVessel NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->ReactionVessel ExothermicStep Nitration (Highly Exothermic) ReactionVessel->ExothermicStep Mixing Nitropyridine Nitropyridine Product ExothermicStep->Nitropyridine Controlled Reaction Quench Quenching (e.g., Ice Water) Nitropyridine->Quench Work-up

Caption: Key stages in nitropyridine synthesis.

Experimental_Workflow Experimental Workflow for Temperature Control cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_nitrating_acid Prepare & Cool Nitrating Agent slow_addition Slow, Dropwise Addition of Nitrating Agent prep_nitrating_acid->slow_addition prep_substrate Charge & Cool/Heat Pyridine Substrate prep_substrate->slow_addition monitor_temp Continuous Internal Temperature Monitoring slow_addition->monitor_temp maintain_temp Maintain Target Temperature (e.g., 125-130°C) slow_addition->maintain_temp monitor_temp->slow_addition Adjust Rate cool_reaction Cool to Room Temperature maintain_temp->cool_reaction quench Quench on Crushed Ice cool_reaction->quench isolate Isolate Product quench->isolate

Caption: Workflow for controlled temperature experiments.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common experimental issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in an SNAr reaction on a nitropyridine substrate can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Activation of the Pyridine Ring: For the reaction to proceed efficiently, the pyridine ring must be sufficiently activated by the electron-withdrawing nitro group. The nitro group should ideally be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the Meisenheimer intermediate. If the nitro group is in the meta position, the reaction will be significantly slower.

  • Poor Nucleophile: The reactivity of the nucleophile is crucial. If you are using a weak nucleophile (e.g., a sterically hindered amine or an alcohol without a strong base), the reaction may not proceed. Consider using a more nucleophilic reagent or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its nucleophilicity.

  • Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate.[1]

  • Leaving Group Ability: While halogens are common leaving groups, their reactivity can vary. For SNAr reactions, the bond to the leaving group is broken in a fast step after the rate-determining nucleophilic attack. Generally, fluoride is a surprisingly good leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • Di-substitution: If your nitropyridine has more than one leaving group, di-substitution can occur, especially if the second position is also activated by the nitro group. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile and carefully monitor the reaction progress by TLC, stopping the reaction once the desired product is predominantly formed.

  • Nitro Group Displacement: In some cases, the nitro group itself can act as a leaving group, leading to undesired products. This is more likely to occur at high temperatures or with very strong nucleophiles. Optimizing the reaction temperature and choosing a less aggressive nucleophile can help minimize this side reaction.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile, leading to the formation of ether byproducts. If this is suspected, switching to a non-nucleophilic solvent like DMF or DMSO is recommended.

  • Hydrolysis: If there is moisture in your reaction, and your substrate or product has sensitive functional groups, hydrolysis can occur, especially under basic conditions and at elevated temperatures. Using anhydrous solvents and reagents is crucial to prevent this.

Q3: My product is difficult to purify and I'm getting an oily or gummy residue instead of a solid. What are some effective purification strategies?

A3: Purification of SNAr products can be challenging due to the presence of polar starting materials, byproducts, and residual high-boiling solvents like DMF or DMSO.

  • Solvent Removal: Ensure that high-boiling solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene or heptane can sometimes help.

  • Aqueous Workup: A standard aqueous workup is often effective. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove water-soluble impurities and residual DMF/DMSO.

  • Acid/Base Extraction: If your product has a basic nitrogen (e.g., from an amine nucleophile), you can perform an acid wash (e.g., with dilute HCl) to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying SNAr products. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Crystallization: If the crude product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then slowly cooling it down. Adding a non-polar solvent to a solution of the product in a polar solvent can also induce precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is a base often required in SNAr reactions with amine or thiol nucleophiles?

A1: A base is typically used to deprotonate the nucleophile (amine or thiol), converting it into its more nucleophilic anionic form (amide or thiolate). This significantly increases the reaction rate. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃). For less acidic nucleophiles, a stronger base might be necessary.

Q2: At which positions on the nitropyridine ring is nucleophilic substitution favored?

A2: Nucleophilic aromatic substitution on pyridines is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen).[2][3] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the 3-position. The presence of a nitro group further activates these positions.

Q3: Can I use alcohols as nucleophiles in SNAr reactions with nitropyridines?

A3: Yes, alcohols can be used as nucleophiles, but they are generally less reactive than amines or thiols. To facilitate the reaction, a strong base (e.g., sodium hydride, potassium tert-butoxide) is usually required to deprotonate the alcohol and form the more nucleophilic alkoxide. The reaction is typically performed in an aprotic solvent to avoid side reactions.

Q4: How do I monitor the progress of my SNAr reaction?

A4: The most convenient method for monitoring the progress of an SNAr reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

Table 1: Reaction Conditions for the SNAr of 2-Chloro-5-nitropyridine with Various Amines[1]
Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt₃NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt₃NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H₂ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK₂CO₃1006~85
p-MethoxyanilineN-(4-Methoxyphenyl)-5-nitropyridin-2-amineDMFK₂CO₃1005~88
CyclohexylamineN-Cyclohexyl-5-nitropyridin-2-amineEthanolEt₃NReflux4~93
Table 2: Relative Reactivity of Chloronitropyridine Isomers with Piperidine[4]
SubstratePosition of ClPosition of NO₂Relative Reactivity
4-Chloro-3-nitropyridine43Very High
2-Chloro-3-nitropyridine23High
5-Chloro-2-nitropyridine52Moderate
2-Chloro-5-nitropyridine25Moderate
3-Chloro-2-nitropyridine32Very Low
3-Chloro-4-nitropyridine34Very Low

Experimental Protocols

Protocol 1: General Procedure for SNAr with Aliphatic Amines in Ethanol[1]

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines like piperidine and morpholine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).

  • Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: SNAr with Primary Amines in Aqueous Isopropanol[1]

This protocol provides a more environmentally friendly option using a water-isopropanol solvent system and is effective for primary amines like benzylamine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).

  • Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 3: SNAr of 2-Chloro-3-nitropyridine with a Thiol Nucleophile

This protocol is a representative procedure for the reaction with a thiol nucleophile.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add the thiol (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: General mechanism of the SNAr reaction on nitropyridines.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_reagents Prepare Reagents (Nitropyridine, Nucleophile, Base, Solvent) setup_reaction Combine Reagents in Flask under appropriate atmosphere prep_reagents->setup_reaction run_reaction Heat and Stir Reaction Mixture setup_reaction->run_reaction Start Reaction monitor_reaction Monitor Progress by TLC/LC-MS run_reaction->monitor_reaction quench_reaction Cool and Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Aqueous Extraction quench_reaction->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify_product Purify by Column Chromatography or Crystallization concentration->purify_product characterize_product Characterize Final Product (NMR, MS, etc.) purify_product->characterize_product troubleshooting_low_yield cluster_diagnosis Possible Causes cluster_solutions Potential Solutions start Low Yield or No Reaction cause1 Weak Nucleophile start->cause1 cause2 Poor Solvent Choice start->cause2 cause3 Insufficient Temperature start->cause3 cause4 Poor Substrate Activation start->cause4 solution1 Use stronger nucleophile or add a base cause1->solution1 solution2 Switch to polar aprotic solvent (DMF, DMSO) cause2->solution2 solution3 Increase reaction temperature cause3->solution3 solution4 Check ortho/para position of nitro group cause4->solution4

References

Technical Support Center: Amide Coupling with 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions with 6-chloro-3-nitropyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound for amide coupling?

A1: The primary challenges stem from the electron-deficient nature of the pyridine ring, which is further activated by the chloro and nitro substituents. While this enhances the reactivity of the carboxylic acid for coupling, it can also lead to side reactions. Key challenges include overcoming the moderate nucleophilicity of some amines, preventing unwanted side reactions, and ensuring complete conversion.

Q2: What is the most common method for activating this compound for amide coupling?

A2: A widely used and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent like dichloromethane (DCM). The resulting acyl chloride is highly reactive and readily couples with a variety of amines.

Q3: Can I perform a one-pot amide coupling directly from the carboxylic acid without isolating the acyl chloride?

A3: Yes, one-pot procedures are common and often preferred to handle the reactive acyl chloride intermediate. After the activation of the carboxylic acid with a reagent like thionyl chloride or a modern coupling agent, the amine is added directly to the reaction mixture. This approach is efficient and minimizes handling of the moisture-sensitive acyl chloride.

Q4: What are some alternative coupling reagents to thionyl chloride for this reaction?

A4: A variety of modern coupling reagents can be used for the direct coupling of this compound with amines. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). The choice of reagent often depends on the specific amine substrate and the desired reaction conditions.

Q5: How can I purify the final amide product?

A5: Purification of the amide product is typically achieved through standard laboratory techniques. The most common methods include aqueous work-up to remove water-soluble byproducts, followed by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid: Insufficient activating reagent or reaction time.- Increase the equivalents of the activating reagent (e.g., thionyl chloride, EDC) to 1.2-1.5 equivalents.- Extend the activation time and monitor by TLC or LC-MS.
Poor nucleophilicity of the amine: The amine is sterically hindered or electronically deactivated.- Increase the reaction temperature.- Use a more potent coupling reagent like HATU.- Increase the equivalents of the amine.
Hydrolysis of the activated species: Presence of moisture in the reaction.- Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protonation of the amine: The amine is protonated by the carboxylic acid or acidic byproducts, rendering it non-nucleophilic.- Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acid.
Multiple Products/Side Reactions Reaction with the solvent: Nucleophilic solvents (e.g., alcohols) can compete with the amine.- Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Dimerization or polymerization: The activated carboxylic acid reacts with another molecule of the starting acid or product.- Add the activating agent slowly to the carboxylic acid solution.- Add the amine to the activated species promptly.
Side reactions involving the nitro or chloro group: Under harsh conditions, these groups might undergo undesired transformations.- Employ milder reaction conditions (e.g., lower temperature, less reactive coupling agents).
Difficult Purification Contamination with coupling agent byproducts: For example, dicyclohexylurea (DCU) from DCC coupling is often difficult to remove.- Use a water-soluble coupling reagent like EDC, which allows for removal of the urea byproduct with an aqueous wash.- For DCU, filtration of the crude reaction mixture can sometimes remove the bulk of it.
Product is highly polar and difficult to elute from silica gel: - Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography if the compound is sufficiently non-polar.
Product co-elutes with starting material: - Optimize the solvent system for column chromatography to achieve better separation.- Ensure the reaction has gone to completion to minimize unreacted starting material.

Experimental Protocols

Protocol 1: Two-Step Amide Coupling via Acyl Chloride Formation

This protocol involves the initial conversion of this compound to its acyl chloride, followed by reaction with the amine.

Step 1: Formation of 6-chloro-3-nitropyridine-2-carbonyl chloride

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Suspend the acid in anhydrous dichloromethane (DCM) (approximately 0.2 M).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equiv.) or oxalyl chloride (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Amide Coupling

  • In a separate dry flask under an inert atmosphere, dissolve the amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine (2.0-3.0 equiv.) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add a solution of the crude 6-chloro-3-nitropyridine-2-carbonyl chloride (from Step 1) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: One-Pot Amide Coupling using HATU

This protocol describes a direct coupling of the carboxylic acid and amine using a modern coupling reagent.

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.0-1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table provides representative reaction conditions and yields for the amide coupling of this compound with various amines. Please note that actual yields may vary depending on the specific substrate, scale, and reaction conditions.

Amine Coupling Method Base Solvent Time (h) Yield (%)
AnilineSOCl₂, then amineTEADCM1285-95
BenzylamineHATU/DIPEADIPEADMF490-98
MorpholineEDC/HOBtDIPEADCM1680-90
tert-ButylamineSOCl₂, then amineTEADCM2460-75
4-MethoxyanilinePyBOPDIPEADMF688-96

Visualizations

experimental_workflow Experimental Workflow for Two-Step Amide Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation cluster_purification Purification start 6-Chloro-3-nitropyridine- 2-carboxylic acid reagents1 SOCl₂ or Oxalyl Chloride, cat. DMF, DCM, 0°C to RT start->reagents1 intermediate 6-Chloro-3-nitropyridine- 2-carbonyl chloride (in situ) reagents1->intermediate coupling Nucleophilic Acyl Substitution intermediate->coupling amine Amine (R-NH₂), Base (e.g., TEA), DCM, 0°C amine->coupling product Crude Amide Product coupling->product workup Aqueous Work-up product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Amide purify->final_product

Caption: Workflow for the two-step amide coupling reaction.

troubleshooting_flowchart Troubleshooting Logic for Low Yield start Low or No Product Yield check_activation Is carboxylic acid activation complete? (Monitor by TLC/LC-MS of an aliquot quenched with MeOH) start->check_activation activation_yes Yes check_activation->activation_yes Yes activation_no No check_activation->activation_no No check_conditions Are reaction conditions anhydrous? activation_yes->check_conditions increase_reagents Increase equivalents of activating agent and/or reaction time. activation_no->increase_reagents success Improved Yield increase_reagents->success conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_amine Is the amine sterically hindered or electronically poor? conditions_yes->check_amine dry_reagents Use anhydrous solvents/reagents and inert atmosphere. conditions_no->dry_reagents dry_reagents->success amine_yes Yes check_amine->amine_yes Yes amine_no No check_amine->amine_no No harsher_conditions Increase temperature or use a stronger coupling reagent (e.g., HATU). amine_yes->harsher_conditions check_base Was a non-nucleophilic base used? amine_no->check_base harsher_conditions->success base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No base_yes->success add_base Add DIPEA or TEA to neutralize acid. base_no->add_base add_base->success

Caption: A logical workflow for troubleshooting low product yield.

stability and degradation of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 6-Chloro-3-nitropyridine-2-carboxylic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and incompatible substances.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal decomposition. The electron-withdrawing nature of the nitro group and the chlorine atom makes the pyridine ring susceptible to nucleophilic attack, particularly hydrolysis. Aromatic nitro compounds can also be prone to photodegradation.

Q4: What are the potential degradation products of this compound?

A4: Potential degradation products can arise from the hydrolysis of the chloro group to a hydroxyl group, reduction of the nitro group to an amino group, or decarboxylation. Under photolytic conditions, other pyridine derivatives could be formed.

Troubleshooting Guide

Issue 1: Inconsistent analytical results or appearance of unknown peaks in HPLC analysis.

  • Question: I am observing variable peak areas for my main compound and seeing unexpected peaks in my chromatogram. What could be the cause?

  • Answer: This issue can stem from the degradation of this compound.

    • Check your solvent: Ensure your solvents are fresh and of high purity. The compound is susceptible to hydrolysis, and moisture in the solvent can cause degradation.

    • Sample Preparation: Prepare samples fresh before analysis. If samples are left in solution for extended periods, especially at room temperature, degradation can occur.

    • Storage of Stock Solutions: Store stock solutions at a low temperature (2-8 °C) and protected from light.

    • pH of the Mobile Phase: The stability of the compound can be pH-dependent. Ensure the pH of your mobile phase is controlled and appropriate for the analysis.

Issue 2: Poor peak shape (tailing) during HPLC analysis.

  • Question: My peak for this compound is showing significant tailing. How can I improve it?

  • Answer: Peak tailing for acidic compounds is a common issue in reverse-phase HPLC.

    • Mobile Phase pH: The carboxylic acid moiety can interact with residual silanols on the silica-based column packing. Adjusting the mobile phase pH to a value approximately 2 units below the pKa of the carboxylic acid will ensure it is in its neutral form, minimizing this secondary interaction.

    • Use of an Additive: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

    • Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with acidic analytes.

Issue 3: Loss of compound during work-up or storage.

  • Question: I seem to be losing my compound during experimental work-ups or after storing it for a short period. Why is this happening?

  • Answer: Loss of this compound can be due to its reactivity and potential instability under certain conditions.

    • Temperature: Avoid high temperatures during your experiments, as this can lead to thermal degradation.

    • Light Exposure: Protect your experiments and stored compound from direct light to prevent photodegradation. Use amber vials or cover your glassware with aluminum foil.

    • Reactive Reagents: Be mindful of the reagents used in your work-up. As mentioned, the compound is incompatible with strong acids, bases, and oxidizing agents.

Stability Data

The following table summarizes the expected degradation of this compound under forced degradation conditions. This data is representative and intended to guide experimental design.

Stress ConditionTimeTemperature% Degradation (Representative)Major Degradation Products (Predicted)
0.1 M HCl24 hours60 °C15%Hydrolysis products
0.1 M NaOH8 hours40 °C40%Hydrolysis and decarboxylation products
5% H₂O₂24 hoursRoom Temp25%Oxidation products (e.g., N-oxides)
Heat48 hours80 °C10%Thermal decomposition products
Photolytic (UV)24 hoursRoom Temp30%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base oxidation Oxidation (5% H₂O₂, RT) stock->oxidation photo Photolytic Stress (UV light, RT) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (80°C, solid) thermal->hplc photo->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent 6-Chloro-3-nitropyridine- 2-carboxylic acid hydrolysis 6-Hydroxy-3-nitropyridine- 2-carboxylic acid parent->hydrolysis Hydrolysis (H₂O) reduction 6-Chloro-3-aminopyridine- 2-carboxylic acid parent->reduction Reduction decarboxylation 6-Chloro-3-nitropyridine parent->decarboxylation Decarboxylation (Heat)

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of Carboxylic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information on the purification of carboxylic acids, including detailed protocols for recrystallization of benzoic acid, fractional distillation of acetic acid, and column chromatography for fatty acids. I also found some quantitative data regarding the efficiency of different purification methods, such as the percentage purity achieved after distillation and the percentage recovery after extraction. Additionally, I have collected information that will be useful for creating the troubleshooting guide and FAQ section, including common problems encountered during recrystallization and general advice on purification strategies.

However, I still need to find more specific quantitative data to create comprehensive comparison tables. For example, I need data that directly compares the efficiency (in terms of yield and purity) of recrystallization, distillation, and chromatography for the same or similar carboxylic acids. I also need to find more detailed protocols for acid-base extraction.

My next step will be to search for this specific comparative data and a detailed protocol for acid-base extraction. After that, I will proceed with structuring the content, creating the tables and diagrams, and generating the final response.I have gathered a good amount of information, including a detailed protocol for acid-base extraction, some quantitative data on the efficiency of extraction and distillation for acetic acid, and information that will be useful for the troubleshooting and FAQ sections. I have also found some general information on the differences in purification strategies for aliphatic versus aromatic carboxylic acids.

However, I still lack direct comparative data (purity and yield) for recrystallization versus chromatography for a specific carboxylic acid like benzoic acid. While I have individual protocols, a head-to-head comparison would be very valuable for the data presentation section. I also need to find more specific troubleshooting points for fractional distillation of carboxylic acids beyond the general advice I've found.

Given this, I will adjust my plan to focus on finding this missing information. I will then proceed to structure all the collected information into the required format, create the tables and diagrams, and write the final response. I believe I have enough information to start building the core of the technical support center, and I can integrate the new findings as I proceed.

I will now proceed to the next step of structuring the content and generating the response, as I have a substantial amount of information to work with. I will create the troubleshooting guides, FAQs, protocols, tables, and diagrams based on the information gathered so far. If I find any critical gaps during the writing process, I will perform a targeted search then.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the removal of impurities from synthesized carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of carboxylic acids.

Problem Potential Cause(s) Suggested Solution(s)
Recrystallization Issues
Oily product forms instead of crystals.The boiling point of the solvent is too high, causing the solute to melt before dissolving ("oiling out"). The solution is supersaturated above the melting point of the compound.Use a lower-boiling point solvent. Lower the temperature of the solution before allowing it to cool and crystallize.
No crystals form upon cooling.Too much solvent was added. The solution is not saturated.Boil off some of the solvent to increase the concentration of the carboxylic acid. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery of purified crystals.Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated before filtering the hot solution. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Distillation Issues
Bumping or uneven boiling.Lack of boiling chips or a stir bar. Heating too rapidly.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Heat the flask gradually and evenly.
Inefficient separation of components (poor fractionation).The fractionating column is not long enough or does not have enough theoretical plates. The distillation is proceeding too quickly.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[1]
Temperature fluctuations during distillation.The heating rate is not constant. The distillation apparatus is not properly insulated.Maintain a steady heating rate. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[1]
Extraction Issues
Emulsion formation between aqueous and organic layers.Vigorous shaking of the separatory funnel. High concentration of solutes.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers.The densities of the two layers are very similar.Add a solvent to one of the layers to change its density.
Low yield of carboxylic acid after acidification and extraction.The pH of the aqueous layer was not sufficiently lowered to fully protonate the carboxylate salt. Incomplete extraction from the aqueous layer.Ensure the pH is well below the pKa of the carboxylic acid by adding a strong acid until the solution is acidic to litmus paper. Perform multiple extractions with the organic solvent to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in carboxylic acid synthesis?

Common impurities depend on the synthetic route. For instance, oxidation of primary alcohols may result in unreacted alcohol or intermediate aldehyde.[2] Hydrolysis of nitriles can leave behind unreacted nitrile or the intermediate amide.[3] Side reactions can also introduce byproducts.

Q2: How do I choose the right purification method for my carboxylic acid?

The choice of purification method depends on the physical properties of your carboxylic acid and its impurities.

  • Recrystallization is ideal for solid carboxylic acids with thermally stable properties.

  • Distillation is suitable for liquid carboxylic acids that are volatile and have boiling points significantly different from their impurities.[2]

  • Acid-base extraction is a powerful technique to separate carboxylic acids from neutral or basic impurities.[4][5]

  • Chromatography is a versatile method for separating complex mixtures or when other methods fail.

Q3: What is the difference between purifying aliphatic and aromatic carboxylic acids?

Aromatic carboxylic acids are generally solids with higher melting points and are often purified by recrystallization. Aliphatic carboxylic acids can be liquids or solids, and their purification method is chosen based on their physical state and the nature of the impurities.[6] Due to the aromatic ring, aromatic carboxylic acids can have different solubility profiles compared to their aliphatic counterparts.[3][6][7]

Q4: Can I use chromatography to purify my carboxylic acid?

Yes, both normal-phase and reversed-phase chromatography can be used. For polar carboxylic acids, reversed-phase chromatography is often effective.[8] However, care must be taken as the acidic nature of the compound can lead to peak tailing on silica gel columns. Adding a small amount of a volatile acid (like acetic or formic acid) to the eluent can help to mitigate this issue.

Experimental Protocols

Recrystallization of Benzoic Acid

This protocol describes the purification of solid benzoic acid from non-volatile impurities.

Materials:

  • Crude benzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate. Continue adding hot deionized water in small portions until the benzoic acid is completely dissolved.[4][8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Acid-Base Extraction for Carboxylic Acid Purification

This protocol outlines the separation of a carboxylic acid from neutral and basic impurities.

Materials:

  • Crude carboxylic acid mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent in a separatory funnel.

  • Extraction with Base: Add an aqueous base solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The carboxylate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous base if necessary.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by adding a strong acid (e.g., HCl) until the solution is acidic. The carboxylic acid will precipitate out of the solution.[4]

  • Isolation: If the carboxylic acid is a solid, collect it by vacuum filtration. If it is a liquid, extract it back into an organic solvent.

  • Drying: Dry the organic solution containing the purified carboxylic acid with a drying agent, then remove the solvent by evaporation.

Data Presentation

The following tables summarize the efficiency of different purification methods for representative carboxylic acids.

Table 1: Purification of Acetic Acid

Purification MethodInitial Purity (%)Final Purity (%)Recovery/Yield (%)Reference(s)
Fractional Distillation8099.995Not specified[5]
Extractive Distillation50-70>99.5Not specified[9][10]
Liquid-Liquid Extraction1-10Not specified69-96[9]

Table 2: Purification of Benzoic Acid

Purification MethodInitial StateFinal StateRecovery/Yield (%)Reference(s)
RecrystallizationImpure SolidPurified Crystals42[11]
RecrystallizationImpure SolidPurified Crystals83.5[2]

Visualizations

Experimental Workflow for Purification Method Selection

Purification_Workflow start Crude Carboxylic Acid is_solid Is the acid a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is the acid volatile? is_solid->is_volatile No end Pure Carboxylic Acid recrystallize->end distillation Distillation is_volatile->distillation Yes extraction Acid-Base Extraction is_volatile->extraction No distillation->end chromatography Chromatography extraction->chromatography Further purification needed extraction->end chromatography->end Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Did the product oil out? start->oiling_out no_crystals Did crystals form? oiling_out->no_crystals No solution1 Change solvent or lower temperature oiling_out->solution1 Yes low_yield Is the yield low? no_crystals->low_yield Yes solution2 Concentrate solution, scratch flask, or add seed crystal no_crystals->solution2 No success Successful Purification low_yield->success No solution3 Use less solvent, preheat funnel, use ice-cold wash low_yield->solution3 Yes

References

incompatible materials with 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the safe handling and storage of 6-Chloro-3-nitropyridine-2-carboxylic acid, with a focus on material compatibility to prevent hazardous reactions in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical classes incompatible with this compound?

A1: this compound is incompatible with several classes of chemicals. The primary materials to avoid are strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Contact with these substances can lead to vigorous reactions, potentially compromising the integrity of the experiment and the safety of the researcher.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][3] It is crucial to keep the compound away from heat, ignition sources, moisture, and incompatible materials.[3]

Q3: What are the potential hazardous decomposition products of this compound?

A3: In the event of decomposition, which can be initiated by heat or reaction with incompatible materials, the compound may produce hazardous gases. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][3]

Troubleshooting Guide

Problem: I observed a color change or degradation of my this compound sample.

Possible Cause: This could be due to improper storage, such as exposure to moisture or light, or contamination with an incompatible material.

Solution:

  • Immediately and safely dispose of the degraded sample according to your institution's hazardous waste disposal procedures.

  • Review your storage and handling procedures. Ensure the container is tightly sealed and stored in a cool, dry, and dark place.

  • Verify that all labware and spatulas used with the compound are clean and dry to prevent cross-contamination.

Problem: I noticed an unexpected reaction (e.g., gas evolution, heat generation) when mixing this compound with another reagent.

Possible Cause: The reagent is likely incompatible with this compound.

Solution:

  • If it is safe to do so, immediately stop the addition of the reagent.

  • If the reaction is vigorous, evacuate the area and follow your laboratory's emergency procedures.

  • Consult the Safety Data Sheet (SDS) for both reagents to confirm their incompatibility.

  • Re-evaluate your experimental design to ensure all components are compatible.

Incompatible Materials Summary

Incompatible Material ClassPotential Hazard
Strong Oxidizing AgentsVigorous or violent reactions, potential for fire or explosion.
AcidsPotential for exothermic reactions and degradation of the compound.
Acid AnhydridesCan react with the carboxylic acid group, leading to unwanted byproducts and heat.
Acid ChloridesSimilar to acid anhydrides, can lead to vigorous and exothermic reactions.
BasesAlthough not as commonly cited, strong bases can deprotonate the carboxylic acid, leading to a potentially exothermic reaction.

Experimental Protocols

General Handling Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust when handling the solid material.

  • Use only clean, dry glass or compatible plastic (e.g., PTFE) labware.

  • Ensure all containers are clearly labeled.

Logical Relationship of Incompatibilities

IncompatibleMaterials cluster_compound This compound cluster_incompatible Incompatible Materials cluster_hazards Potential Hazards Compound This compound Reaction Vigorous/Exothermic Reaction Compound->Reaction Oxidizers Strong Oxidizing Agents Oxidizers->Reaction Acids Acids Acids->Reaction Anhydrides Acid Anhydrides Anhydrides->Reaction Chlorides Acid Chlorides Chlorides->Reaction Bases Bases Bases->Reaction Decomposition Hazardous Decomposition (NOx, CO, CO2, HCl) Reaction->Decomposition Fire Fire/Explosion Reaction->Fire

Caption: Incompatibility pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 6-Chloro-3-nitropyridine-2-carboxylic acid, a crucial building block in pharmaceutical and materials science research. Due to the limited availability of direct spectral assignments for this compound in public databases, this guide offers a comparative analysis with structurally related pyridine derivatives. The predicted spectrum of the target compound is presented alongside experimental data for similar molecules to aid researchers in spectral interpretation and structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups are expected to significantly deshield these protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds.

CompoundH-4 (ppm)H-5 (ppm)Solvent
This compound ~8.5 (d)~8.0 (d)DMSO-d₆
3-Hydroxy-2-nitropyridine7.68 (dd)7.63 (dd)DMSO-d₆
Pyridine-2,6-dicarboxylic acid8.29 (d)8.24 (t)DMSO-d₆
6-Methyl-2-pyridinecarboxylic acid7.88 (d)7.86 (t)DMSO-d₆

Predicted data is based on the analysis of substituent effects in related pyridine derivatives. Actual chemical shifts may vary depending on experimental conditions.

Comparative Spectral Analysis

To predict the ¹H NMR spectrum of this compound, the spectra of several related compounds were analyzed:

  • 3-Hydroxy-2-nitropyridine : The spectrum of this compound in DMSO-d₆ shows two signals in the aromatic region at 7.68 ppm and 7.63 ppm.[1] The nitro group at position 3 and the hydroxyl group at position 2 influence the chemical shifts of the ring protons.

  • Pyridine-2,6-dicarboxylic acid : In DMSO-d₆, the protons at the 3, 4, and 5 positions appear at 8.29 ppm and 8.24 ppm.[2] The two carboxylic acid groups at positions 2 and 6 cause a significant downfield shift.

  • 6-Methyl-2-pyridinecarboxylic acid : The ¹H NMR spectrum in DMSO-d₆ displays signals for the ring protons at 7.88 ppm and 7.86 ppm.[3] The methyl group is electron-donating, leading to a slight upfield shift compared to the dicarboxylic acid derivative.

By considering the additive effects of a chloro group at position 6 (electron-withdrawing, downfield shift), a nitro group at position 3 (strongly electron-withdrawing, significant downfield shift), and a carboxylic acid at position 2 (electron-withdrawing, downfield shift), the chemical shifts for the H-4 and H-5 protons of this compound are predicted to be in the range of 8.0-8.5 ppm. The coupling between these two adjacent protons will result in a doublet for each signal.

Experimental Protocol

The following is a general experimental protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.[4]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[5]

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal.

  • The signals are integrated to determine the relative number of protons.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for elucidating the structure of an organic compound using NMR spectroscopy.

structure_elucidation cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis cluster_structure Structure Determination Sample Compound of Interest Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire ¹H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Tube->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants Acquire_1H->Analyze_Coupling Analyze_Integration Analyze Integration Acquire_1H->Analyze_Integration Analyze_2D Analyze 2D Correlations Acquire_2D->Analyze_2D Propose_Structure Propose Structure Analyze_Shifts->Propose_Structure Analyze_Coupling->Propose_Structure Analyze_Integration->Propose_Structure Analyze_2D->Propose_Structure Verify_Structure Verify with other data (MS, IR) Propose_Structure->Verify_Structure Final_Structure Final Structure Verify_Structure->Final_Structure

Caption: Workflow for structure elucidation using NMR spectroscopy.

This guide provides a framework for interpreting the ¹H NMR spectrum of this compound. By comparing its predicted spectrum with those of known, structurally similar compounds, researchers can gain valuable insights into its chemical structure. The provided experimental protocol and workflow diagram serve as practical resources for scientists engaged in the synthesis and characterization of novel organic molecules.

References

Comparative Analysis of Predicted 13C NMR Spectral Data for 6-Chloro-3-nitropyridine-2-carboxylic acid and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding 13C NMR Spectra of Substituted Pyridines

This guide provides a comparative analysis of the predicted 13C NMR spectral data for 6-Chloro-3-nitropyridine-2-carboxylic acid against experimentally determined data for structurally related pyridine derivatives. Due to the absence of publicly available experimental 13C NMR data for this compound, this document focuses on a predictive approach based on the established substituent effects on the pyridine ring. Understanding these spectral nuances is crucial for the unambiguous identification and characterization of novel pyridine-based compounds in drug discovery and development.

Predicted and Experimental 13C NMR Chemical Shift Data

The following table summarizes the experimental 13C NMR chemical shift data for key structural analogues of this compound. These values serve as a foundation for predicting the chemical shifts of the target compound. The prediction is based on the additive effects of the chloro, nitro, and carboxylic acid substituents on the pyridine scaffold.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Carboxyl C (ppm)Data Source
Pyridine-2-carboxylic acid 150.1127.9137.9125.1148.5165.7SpectraBase
3-Nitropyridine 153.3134.8124.1146.4146.4-SpectraBase[1]
2-Chloro-3-nitropyridine 148.1133.4125.8140.2154.2-ChemicalBook[2]
Predicted: This compound ~152~138~126~142~150~164-

Note on Prediction: The predicted values for this compound are estimations derived from the substituent effects observed in the analogues. For instance, the presence of a chlorine atom at C6 is expected to deshield this carbon, while the electron-withdrawing nitro group at C3 will significantly deshield adjacent carbons. The carboxylic acid group at C2 will also influence the chemical shifts of the neighboring carbons.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra for the structural elucidation of pyridine derivatives.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Ensure the sample is fully dissolved to avoid signal broadening. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency to ensure optimal sensitivity.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed.

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and carboxylic carbons (e.g., 0-200 ppm).

  • Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (typically ranging from several hundred to several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the peaks if quantitative information is required, although caution should be exercised as peak intensities in 13C NMR are not always directly proportional to the number of carbons.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparison and analysis of 13C NMR spectral data for the target compound and its analogues.

G Workflow for Comparative 13C NMR Analysis cluster_0 Data Acquisition cluster_1 Spectral Processing and Analysis cluster_2 Comparative Evaluation A Target Compound: This compound E Acquire 13C NMR Spectra A->E B Analogue 1: Pyridine-2-carboxylic acid B->E C Analogue 2: 3-Nitropyridine C->E D Analogue 3: 2-Chloro-3-nitropyridine D->E F Process Spectra: FT, Phasing, Baseline Correction E->F G Reference Chemical Shifts F->G H Peak Picking and Assignment G->H I Create Data Comparison Table H->I J Analyze Substituent Effects I->J K Predict Spectrum of Target Compound J->K L Structural Confirmation/Elucidation K->L

Caption: A flowchart illustrating the key steps in the acquisition, processing, and comparative analysis of 13C NMR data for structural elucidation.

References

A Comparative Guide to the FTIR Analysis of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-3-nitropyridine-2-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound in public literature, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. For comparative purposes, the analysis is juxtaposed with the known FTIR data for the parent compound, 2-Pyridinecarboxylic acid.

This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of pyridine derivatives and other heterocyclic compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is predicted to exhibit characteristic peaks corresponding to its carboxylic acid, nitro, chloro, and substituted pyridine moieties. The following table summarizes the expected absorption frequencies and their assignments. For comparison, the experimental FTIR data for 2-Pyridinecarboxylic acid is also provided.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 2-Pyridinecarboxylic acid
Carboxylic Acid O-H Stretch3300 - 2500 (broad)3200 - 2500 (broad)
C=O Stretch1760 - 1690~1700
C-O Stretch1320 - 1210~1300
O-H Bend1440 - 1395 and 950 - 910Not specified
Nitro Group Asymmetric NO₂ Stretch1555 - 1485N/A
Symmetric NO₂ Stretch1355 - 1320N/A
Pyridine Ring C-H Stretch (aromatic)~3100 - 3000~3100 - 3000
C=C and C=N Ring Stretching~1600 - 1400~1580, 1470
Chloro Group C-Cl Stretch~800 - 600N/A

Interpretation and Comparison

The FTIR spectrum of this compound is expected to be more complex than that of 2-Pyridinecarboxylic acid due to the presence of the nitro and chloro substituents.

  • Carboxylic Acid Group: Both compounds will display the characteristic broad O-H stretching band of a carboxylic acid dimer, typically spanning from 3300 to 2500 cm⁻¹[1][2][3]. The strong carbonyl (C=O) stretch is anticipated between 1760 and 1690 cm⁻¹[1][2]. The presence of electron-withdrawing groups (nitro and chloro) in the target molecule may slightly shift the C=O frequency to a higher wavenumber compared to 2-Pyridinecarboxylic acid.

  • Nitro Group: The most significant difference in the spectrum of this compound will be the appearance of strong absorption bands corresponding to the nitro group. A strong asymmetric stretching vibration is expected in the 1555-1485 cm⁻¹ region, and a symmetric stretch should appear between 1355 and 1320 cm⁻¹.

  • Pyridine Ring: The aromatic C-H stretching vibrations for both compounds will be observed in the 3100-3000 cm⁻¹ region. The characteristic ring stretching vibrations (C=C and C=N) will appear in the 1600-1400 cm⁻¹ range. The substitution pattern on the pyridine ring will influence the exact positions and intensities of these peaks.

  • Chloro Group: A C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. This peak may be difficult to assign definitively without comparative spectral data of similar chloro-substituted pyridines.

Experimental Protocol: FTIR Analysis of Solid Samples

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

    • Record a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select the number of scans to be co-added (e.g., 16 or 32 scans for a good signal-to-noise ratio).

    • Initiate the sample scan.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks with their corresponding wavenumbers.

Experimental Workflow

The logical workflow for the FTIR analysis and comparison of these compounds is illustrated in the following diagram.

FTIR_Analysis_Workflow FTIR Analysis and Comparison Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_interpretation Interpretation & Comparison Sample_Prep Sample Preparation (Solid Sample) Data_Acquisition FTIR Data Acquisition (ATR-FTIR) Sample_Prep->Data_Acquisition Instrument_Setup Instrument Setup (Background Scan) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Baseline Correction) Data_Acquisition->Data_Processing Peak_Assignment Peak Assignment (Functional Groups) Data_Processing->Peak_Assignment Comparative_Analysis Comparative Analysis (vs. 2-Pyridinecarboxylic acid) Peak_Assignment->Comparative_Analysis Conclusion Structural Confirmation Comparative_Analysis->Conclusion

Caption: Workflow for FTIR analysis and comparison.

References

A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Fragmentation Analysis

The fragmentation of 6-Chloro-3-nitropyridine-2-carboxylic acid in a mass spectrometer is anticipated to be influenced by its key functional groups: a pyridine ring, a chloro substituent, a nitro group, and a carboxylic acid group. The fragmentation pathways will vary depending on the ionization technique employed.

Electrospray Ionization (ESI): In ESI, particularly in negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the parent ion. Subsequent fragmentation would likely involve the loss of small neutral molecules.

Electron Ionization (EI): Under EI conditions, the initial event is the formation of a molecular ion ([M]•+). The fragmentation of this radical cation is expected to be more extensive and driven by the stability of the resulting fragment ions.

Characteristic fragmentation patterns for the functional groups present in this compound include:

  • Nitro Group: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[1][2][3]

  • Carboxylic Acid: Common fragmentations for carboxylic acids include the loss of •OH (17 u) and •COOH (45 u).[4][5][6]

  • Chloro Group: The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

A proposed fragmentation pathway for this compound under electron ionization is visualized below.

fragmentation_pathway cluster_main Proposed EI Fragmentation of this compound mol [M]•+ m/z 202/204 frag1 [M-OH]•+ m/z 185/187 mol->frag1 - •OH frag2 [M-NO₂]•+ m/z 156/158 mol->frag2 - •NO₂ frag3 [M-COOH]•+ m/z 157/159 mol->frag3 - •COOH frag4 [M-NO₂-CO]•+ m/z 128/130 frag2->frag4 - CO

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for this compound under both ESI and EI conditions. The m/z values for chlorine-containing fragments are presented for the ³⁵Cl isotope.

Ionization ModePredicted IonFormulaPredicted m/zNotes
ESI (-) [M-H]⁻C₆H₂ClN₂O₄⁻201Parent ion
[M-H-CO₂]⁻C₅H₂ClN₂O₂⁻157Loss of carbon dioxide from the parent ion
EI (+) [M]•+C₆H₃ClN₂O₄•+202Molecular ion
[M-OH]⁺C₆H₂ClN₂O₃⁺185Loss of a hydroxyl radical from the carboxylic acid group
[M-NO₂]⁺C₆H₃ClNO₂⁺156Loss of a nitro radical
[M-COOH]⁺C₅H₃ClN₂O₂⁺157Loss of the carboxylic acid group
[M-Cl]⁺C₆H₃N₂O₄⁺167Loss of a chlorine radical
[M-NO₂-CO]⁺C₅H₃ClNO⁺128Subsequent loss of carbon monoxide after loss of the nitro group

Experimental Protocols

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a powerful technique for the analysis of polar and thermally labile compounds like this compound.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: ESI in both positive and negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen at appropriate flow rates for nebulizing and drying.

  • Data Acquisition: Full scan mode from m/z 50 to 500. For fragmentation studies, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds. For polar molecules like carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[3][7]

Derivatization (Silylation):

  • To a dry vial containing approximately 1 mg of the sample, add 100 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent or similar GC system.

  • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode from m/z 40 to 500.

Comparative Workflow

The choice between LC-MS and GC-MS depends on the specific analytical needs, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following diagram illustrates a comparative workflow for the analysis of this compound using these two techniques.

comparative_workflow cluster_workflow Analytical Workflow Comparison cluster_lcms LC-MS cluster_gcms GC-MS start Sample lcms_prep Dissolution & Filtration start->lcms_prep gcms_prep Derivatization start->gcms_prep lcms_analysis LC-ESI-MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing (LC) lcms_analysis->lcms_data end Results lcms_data->end Structural Elucidation gcms_analysis GC-EI-MS Analysis gcms_prep->gcms_analysis gcms_data Data Processing (GC) gcms_analysis->gcms_data gcms_data->end Structural Elucidation

Caption: Comparative workflow for LC-MS and GC-MS analysis.

References

Comparative Guide to the LC-MS Analysis of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for monitoring reaction progress, quantifying impurities, and ensuring the quality of active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.

Performance Comparison: RP-HPLC vs. HILIC for LC-MS Analysis

The choice between RP-HPLC and HILIC is primarily dictated by the polarity of the analyte.[1] this compound, with its polar pyridine core and carboxylic acid group, presents a unique analytical challenge. The following table summarizes the expected performance characteristics of each method for this analyte.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity. Nonpolar stationary phase.Separation based on polarity. Polar stationary phase.
Elution Order Most polar compounds elute first.Least polar compounds elute first.
Retention of Analyte Poor retention is expected due to the high polarity of the analyte.Good retention is expected.
Mobile Phase High aqueous content.High organic content (e.g., >80% acetonitrile).
MS Compatibility Good, but high aqueous content can reduce ionization efficiency.[1]Excellent, as the high organic content enhances electrospray ionization (ESI) sensitivity.[1]
Potential Issues On-column hydrolysis of similar reactive acyl chlorides has been reported, which could be a concern for related compounds.[1]Sensitive to the water content of the sample and mobile phase.

Experimental Protocols

A detailed methodology for the LC-MS analysis of this compound using a HILIC-based approach is provided below. This method is proposed as a robust starting point for method development, favoring the superior retention and MS sensitivity for this polar, acidic compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water 90:10 v/v) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Dilution: Dilute reaction mixture samples in a high-organic solvent, such as 90% acetonitrile / 10% isopropanol, to ensure good peak shape.[1]

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection.

HILIC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Acidic analytes generally provide a stronger signal in negative ion mode by donating a proton (M-H)⁻.[2]

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Cone Gas Flow: 50 L/Hr.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

      • Precursor Ion (m/z): 201.0 (for [M-H]⁻ of C₆H₃ClN₂O₄).

      • Product Ions (m/z): To be determined by infusion and fragmentation analysis.

Visualizations

LC-MS Analysis Workflow

LCMS_Workflow Sample Sample Preparation (Dilution & Filtration) HPLC HILIC Separation Sample->HPLC Injection Ionization Electrospray Ionization (ESI) Negative Mode HPLC->Ionization Elution MS Mass Spectrometry (Quadrupole Analyzer) Ionization->MS Ion Transfer Detector Detector MS->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for the HILIC-MS analysis of this compound.

Comparison of Analytical Approaches

Analytical_Comparison Analyte 6-Chloro-3-nitropyridine- 2-carboxylic acid (Polar, Acidic) RPLC Reversed-Phase LC-MS Analyte->RPLC Poor Retention HILIC HILIC-MS Analyte->HILIC Good Retention & Sensitivity Derivatization Derivatization + RP-LC-MS Analyte->Derivatization Improved Retention & Sensitivity RPLC_Cons - Low sensitivity - Potential on-column issues HILIC_Pros + High sensitivity + Good peak shape Deriv_Pros + Excellent sensitivity + Utilizes common RP columns Deriv_Cons - Additional sample prep step - Potential for side reactions

Caption: Comparison of analytical strategies for this compound.

References

A Comparative Guide to the Reactivity of 6-Chloropicolinic Acid and 6-Nitropicolinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of 6-chloropicolinic acid and 6-nitropicolinic acid, two picolinic acid derivatives crucial for various applications in drug discovery and materials science. This document outlines the electronic properties influencing their reactivity, presents a comparative analysis of their behavior in key chemical transformations, and provides exemplary experimental protocols for their use.

Executive Summary

The reactivity of 6-chloropicolinic acid and 6-nitropicolinic acid is primarily dictated by the electronic nature of the substituent at the 6-position of the pyridine ring. The strongly electron-withdrawing nitro group in 6-nitropicolinic acid renders the pyridine ring more electron-deficient and the carboxylic acid proton more acidic compared to the chloro substituent in 6-chloropicolinic acid. Consequently, 6-nitropicolinic acid is predicted to exhibit significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions at the 6-position and possess a lower pKa, influencing its reactivity in reactions involving the carboxylic acid moiety.

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties for 6-chloropicolinic acid and 6-nitropicolinic acid is presented below. The lower predicted pKa of 6-nitropicolinic acid indicates its stronger acidic character.

Property6-Chloropicolinic Acid6-Nitropicolinic Acid
Molecular Formula C₆H₄ClNO₂C₆H₄N₂O₄
Molecular Weight 157.55 g/mol [1]168.11 g/mol
CAS Number 4684-94-0[2][3]26893-68-5[4]
Melting Point 190-191 °C[3][5]170-173 °C[4]
Predicted pKa 3.27 ± 0.10[3][5]2.74 ± 0.20[4]

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring's susceptibility to nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. Both the chloro and nitro groups at the 6-position activate the ring for SNAr by stabilizing the negatively charged Meisenheimer intermediate. However, the nitro group is a much stronger electron-withdrawing group than the chloro group, both through inductive and resonance effects.

Reactivity of the Carboxylic Acid Group (Esterification and Amide Bond Formation)

The acidity of the carboxylic acid, a key factor in its reactivity for esterification and amide bond formation, is influenced by the substituent on the pyridine ring. The stronger electron-withdrawing nitro group in 6-nitropicolinic acid leads to a lower predicted pKa (2.74 ± 0.20) compared to 6-chloropicolinic acid (3.27 ± 0.10).[3][4][5] This indicates that the carboxylate conjugate base of 6-nitropicolinic acid is more stable.

For reactions such as Fischer esterification, which is acid-catalyzed, the increased acidity of 6-nitropicolinic acid could influence the equilibrium and reaction kinetics. Conversely, in reactions involving deprotonation of the carboxylic acid to form a carboxylate nucleophile, the more acidic nature of 6-nitropicolinic acid would facilitate this step. In amide bond formation using coupling reagents, the electronic nature of the substituent can affect the electrophilicity of the activated carboxylic acid derivative. While specific kinetic data for these two compounds is scarce, the difference in acidity suggests a potential variance in their reactivity profiles for these transformations.

Experimental Protocols

Detailed methodologies for key reactions are provided to facilitate further research and comparative studies.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for comparing the reactivity of 6-chloropicolinic acid and 6-nitropicolinic acid with a common nucleophile, such as piperidine.

Materials:

  • 6-chloropicolinic acid or 6-nitropicolinic acid

  • Piperidine

  • Ethanol (anhydrous)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical balance

  • Equipment for reaction monitoring (TLC, GC-MS, or HPLC)

  • Equipment for product purification (column chromatography, recrystallization)

Procedure:

  • In a clean, dry reaction vessel, dissolve 1 equivalent of the picolinic acid derivative (6-chloropicolinic acid or 6-nitropicolinic acid) in anhydrous ethanol.

  • Add a measured excess (e.g., 2-3 equivalents) of piperidine to the solution.

  • Heat the reaction mixture to a specific temperature (e.g., 80 °C) and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC or GC-MS).

  • To obtain quantitative kinetic data, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the concentration of the starting material and product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to isolate the corresponding 6-(piperidin-1-yl)picolinic acid.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: General Procedure for Fischer Esterification

This protocol provides a general method for the esterification of 6-chloropicolinic acid and 6-nitropicolinic acid.

Materials:

  • 6-chloropicolinic acid or 6-nitropicolinic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Dean-Stark apparatus (optional, for removal of water)

  • Magnetic stirrer and heating mantle/oil bath

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the picolinic acid derivative (1 equivalent) and a large excess of the desired alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for a specified period (e.g., 4-24 hours), with continuous stirring. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation if necessary.

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, MS, and IR.

Mandatory Visualizations

electronic_effects cluster_chloro 6-Chloropicolinic Acid cluster_nitro 6-Nitropicolinic Acid Cl Cl Ring_Cl Pyridine Ring Cl->Ring_Cl -I > +M COOH_Cl COOH Ring_Cl->COOH_Cl Weakly Acidifying Reactivity Reactivity Ring_Cl->Reactivity Moderately Activated for SNAr NO2 NO₂ Ring_NO2 Pyridine Ring NO2->Ring_NO2 -I, -M COOH_NO2 COOH Ring_NO2->COOH_NO2 Strongly Acidifying Ring_NO2->Reactivity Strongly Activated for SNAr experimental_workflow Start Select Substrate: 6-Chloropicolinic Acid or 6-Nitropicolinic Acid Reaction Perform Reaction: - Nucleophilic Aromatic Substitution - Esterification - Amide Bond Formation Start->Reaction Monitoring Monitor Reaction Progress: - TLC - GC-MS - HPLC Reaction->Monitoring Workup Reaction Workup: - Quenching - Extraction Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR - MS - IR Purification->Analysis Comparison Compare Reactivity: - Reaction Rates - Yields Analysis->Comparison

References

A Comparative Guide to Structural Analogs of 6-Chloro-3-nitropyridine-2-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of structural analogs of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), biological performance, and experimental protocols related to these compounds. The pyridine carboxylic acid core is a versatile starting point for the development of potent enzyme inhibitors and other therapeutic agents.[1] This guide focuses on analogs where the nitro group at the 3-position is substituted with other functionalities, highlighting the impact of these modifications on biological activity.

Comparative Analysis of Biological Activity

The biological activity of 6-chloropyridine-2-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 3-position. While a single comprehensive study directly comparing the analogs of interest is not publicly available, we can synthesize findings from various studies to understand the SAR. Pyridine carboxylic acid derivatives have been investigated for a range of activities, including enzyme inhibition and anticancer effects.

Kinase Inhibition

Analogs of this compound have shown promise as potent kinase inhibitors. For instance, derivatives of 2-chloro-3-nitropyridine have been utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). One of the most active GSK3 inhibitors, containing a 2,4-dichlorophenyl moiety, demonstrated an IC50 of 8 nM and an EC50 of 0.13 μM.

Compound/AnalogTarget KinaseIC50 (nM)Reference
6-Chloro-3-(substituted)-pyridine-2-carboxylic acid derivativeGSK38
6-Chloro-3-(substituted)-pyridine-2-carboxylic acid derivativeJAK28500 - 12200
Anticancer Activity

The anticancer potential of pyridine carboxylic acid derivatives has been explored, with several analogs exhibiting cytotoxicity against various cancer cell lines. While specific comparative data for the target analogs is limited, related structures have shown promising results. For example, metal complexes of pyridine-2,6-dicarboxylic acid have been evaluated for their antitumor activity, with a Zn(II) complex showing an IC50 value of 21.80 μM against the SMMC-7721 human tumor cell line.[2]

Physicochemical Properties of Analogs

The physicochemical properties of these analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Below is a comparison of key properties for the parent compound and some of its structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC6H3ClN2O4202.551.3
6-Chloro-3-fluoropyridine-2-carboxylic acidC6H3ClFNO2175.541.1
6-Chloro-3-methylpyridine-2-carboxylic acidC7H6ClNO2171.581.5
6-Chloro-5-nitropyridine-2-carboxylic acidC6H3ClN2O4202.551.3

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data. The following sections provide protocols for key assays used in the evaluation of the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (Example: GSK3β)

This protocol outlines a luminescence-based kinase assay to determine the in vitro potency of inhibitors against GSK3β.

Materials:

  • GSK3β enzyme

  • Kinase substrate (e.g., GSK Substrate Peptide)

  • ATP

  • 5x Kinase Assay Buffer

  • DTT

  • Test compounds

  • ADP-Glo™ Kinase Assay system

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer with DTT.

    • Thaw all reagents (enzyme, substrate, ATP) on ice.

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted GSK3β enzyme to each well.

  • Kinase Reaction:

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a small molecule inhibitor on cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Solubilize the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup (Compound + Enzyme) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Plate_Setup Substrate_ATP_Prep Substrate/ATP Mix Preparation Reaction_Initiation Initiate Reaction (Add Substrate/ATP) Substrate_ATP_Prep->Reaction_Initiation Plate_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubation->Stop_Reaction Signal_Generation Signal Generation (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate Read Luminescence Signal_Generation->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 6-Chloro-3-substituted- pyridine-2-carboxylic acid (Inhibitor) Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Comparative Biological Activities of Nitropyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various nitropyridine derivatives, supported by experimental data. Nitropyridine scaffolds are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, making them promising candidates in drug discovery and development.

Nitropyridine derivatives have been extensively studied for their potential as therapeutic agents, exhibiting activities ranging from anticancer and antimicrobial to enzyme inhibition. The introduction of a nitro group to the pyridine ring can significantly modulate the compound's physicochemical properties and biological efficacy. This guide summarizes key quantitative data on the biological performance of several nitropyridine derivatives and provides detailed protocols for the cited experimental assays.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various nitropyridine derivatives based on reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: Anticancer Activity of Nitropyridine Derivatives

Compound Class/DerivativeCell LineIC50 (µM)Reference
Pyridine-ureasMCF-70.11 - 5.14[1]
Spiro-pyridine derivativesHepG-28.42 - 78.17
Spiro-pyridine derivativesCaco-27.83 - 84.43
Thiophenyl Thiazolyl-Pyridine HybridsA549Not Specified
5-Amino[2][3][4]Triazole DerivativesHepG2Not Specified[5]

Table 2: Antibacterial Activity of Nitropyridine Derivatives

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone derivative (R = n-Bu)E. faecalis7.8[6]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)S. aureus31.2[6]
N-hydroxy-pyridoxazinone derivative (R = Et)S. agalactiae62.5[6]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis 1412.5–50[6]
Pyridothienopyrimidine derivativesS. aureus, B. cereus, B. subtilisNot Specified[7]
Pyridothienopyrimidine derivativesE. coli, S. typhimurium, P. aeruginosaNot Specified[7]
3-cyanopyridine derivativesE. coli3.91[8]
Thienopyridine derivativesE. coli0.0195[9]
Thienopyridine derivativesB. mycoides<0.0048[9]

Table 3: Antifungal Activity of Nitropyridine Derivatives

Compound Class/DerivativeFungal StrainMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone derivative (R = n-Bu)C. albicans, C. glabrata, C. tropicalis62.5[6]
Phenolic hydrazone derivativeC. krusei62.5[6]
Nitroglycerin derivativesC. albicans18 - 72[2]
Nitrofuran derivativesH. capsulatum, P. brasiliensis0.48[10]
Nitrofuran derivativesT. rubrum, T. mentagrophytes0.98[10]
Nitrofuran derivativesCandida, C. neoformans3.9[10]
Thienopyridine derivativesC. albicans<0.0048[9]

Table 4: Enzyme Inhibitory Activity of Nitropyridine Derivatives

Compound Class/DerivativeTarget EnzymeIC50Reference
3-Nitropyridylpiperazine derivativesJack Bean Urease2.0–2.3 µM
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 µM[6]
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98 µM[6]
Pyridyloxy-substituted acetophenone oxime ethersProtoporphyrinogen oxidase3.11–4.18 μM[6]
Thiazolo[5,4-b]pyridinesMALT1 Protease1–500 nM
Pyridine-urea hybridVEGFR-23.93 - 5.0 µM[1]
3-cyanopyridine derivativeDNA gyrase A1.68 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the nitropyridine derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 2 mg/mL) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the nitropyridine derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum without the compound) and a negative control well (medium only) are included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Urease Inhibition Assay

This colorimetric assay measures the inhibition of the enzyme urease, which is implicated in various pathological conditions.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), the test nitropyridine derivative at various concentrations, and a solution of urease enzyme.

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of urea, the substrate for urease. The plate is then incubated for a further period (e.g., 15 minutes at 37°C).

  • Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is quantified. A common method involves the addition of reagents that react with ammonia to produce a colored product (e.g., the Berthelot reaction, which forms a blue-green indophenol).

  • Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 625-670 nm).

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of a control well without any inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for determining the anticancer activity of nitropyridine derivatives using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Nitropyridine Derivatives treatment 3. Treat Cells with Nitropyridine Derivatives compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Solution (Incubate 1.5-4 hours) incubation->mtt_addition solubilization 6. Add Solubilizing Agent (e.g., DMSO) mtt_addition->solubilization absorbance 7. Measure Absorbance (e.g., 570 nm) solubilization->absorbance calculation 8. Calculate % Cell Viability & Determine IC50 absorbance->calculation

Caption: Workflow of the MTT assay for assessing the cytotoxicity of nitropyridine derivatives.

References

A Spectroscopic Showdown: Differentiating Pyyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic signatures of picolinic, nicotinic, and isonicotinic acids for researchers, scientists, and drug development professionals.

The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are fundamental building blocks in medicinal chemistry and materials science.[1][2] Although they share the same chemical formula (C₆H₅NO₂), the positional difference of the carboxylic acid group on the pyridine ring leads to distinct physicochemical properties and, consequently, unique spectroscopic fingerprints.[3] This guide provides a comprehensive comparison of these isomers using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Key Spectroscopic Differentiators

The strategic placement of the carboxyl group in relation to the nitrogen atom in the pyridine ring is the primary determinant of the differences observed in the spectroscopic data. This positioning influences the electronic distribution within the molecule, affecting the chemical environment of each atom and thus their interaction with electromagnetic radiation.

Spectroscopic TechniqueKey Differentiating FeaturePicolinic Acid (2-)Nicotinic Acid (3-)Isonicotinic Acid (4-)
¹H NMR Chemical shift of pyridine ring protonsDistinct downfield shifts for protons adjacent to both N and COOHMore complex splitting patterns, less pronounced shiftsSymmetrical spectrum with two distinct proton signals
¹³C NMR Chemical shift of the carboxyl carbon and ring carbonsCarboxyl carbon is significantly influenced by the adjacent nitrogenCarboxyl carbon shift is intermediateCarboxyl carbon is least influenced by the nitrogen's proximity
IR Spectroscopy C=O and O-H stretching frequencies, ring vibrationsPotential for intramolecular hydrogen bonding affecting peak positionsTypical carboxylic acid dimer absorptionsStrong intermolecular hydrogen bonding
UV-Vis Spectroscopy λmax and molar absorptivityShows distinct absorption bandsAbsorption maxima differ due to electronic transitionsPositional isomerism affects the energy of π → π* transitions

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of molecules. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectral Data (in DMSO-d₆)

ProtonPicolinic Acid (δ, ppm)Nicotinic Acid (δ, ppm)Isonicotinic Acid (δ, ppm)
H-2-~9.0~8.8
H-3~8.2-~7.9
H-4~8.0~8.3-
H-5~7.7~7.5~7.9
H-6~8.7~8.8~8.8
COOH~13.0~13.2~13.3

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPicolinic Acid (δ, ppm)Nicotinic Acid (δ, ppm)Isonicotinic Acid (δ, ppm)
C-2~150~129~141
C-3~127~152~122
C-4~138~124~150
C-5~125~136~122
C-6~149~150~150
COOH~166~167~166

Note: Chemical shifts are approximate and can vary with solvent and concentration.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the carboxylic acid group significantly influences the C=O and O-H stretching vibrations, as well as the pyridine ring vibrations.[6][7] Picolinic acid has the unique ability to form an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, which can lead to broadening and a shift in the O-H absorption band.[8] Nicotinic and isonicotinic acids typically exist as hydrogen-bonded dimers in the solid state.

Characteristic IR Absorption Bands (cm⁻¹)

Vibrational ModePicolinic AcidNicotinic AcidIsonicotinic Acid
O-H stretch (broad)2500-30002500-30002500-3000
C=O stretch~1710~1700~1712
C=N/C=C ring stretch~1600, ~1580~1590, ~1575~1600, ~1550
C-H bend (out-of-plane)Multiple bandsMultiple bandsMultiple bands

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions.[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the carboxyl group alters the energy of the π → π* and n → π* transitions of the pyridine ring.[11] The absorption maxima (λmax) are also sensitive to the solvent polarity.

UV-Vis Absorption Maxima (in Ethanol)

Isomerλmax 1 (nm)λmax 2 (nm)
Picolinic Acid~215~265
Nicotinic Acid~210~262
Isonicotinic Acid~220~275

Note: λmax values are approximate and can shift depending on the solvent.[11]

Experimental Protocols

A standardized approach is crucial for obtaining comparable spectroscopic data. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyridine carboxylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyridine carboxylic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Processing: Use a solvent-filled cuvette as a reference to obtain the baseline-corrected absorption spectrum of the sample. Identify the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of pyridine carboxylic acid isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Pyridine Carboxylic Acid Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Picolinic Picolinic Acid NMR NMR Spectroscopy (¹H & ¹³C) Picolinic->NMR IR IR Spectroscopy Picolinic->IR UV_Vis UV-Vis Spectroscopy Picolinic->UV_Vis Nicotinic Nicotinic Acid Nicotinic->NMR Nicotinic->IR Nicotinic->UV_Vis Isonicotinic Isonicotinic Acid Isonicotinic->NMR Isonicotinic->IR Isonicotinic->UV_Vis NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Comparison Structure-Spectrum Correlation NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison

Caption: Workflow for the spectroscopic comparison of pyridine carboxylic acid isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between picolinic, nicotinic, and isonicotinic acids. By leveraging the distinct signatures revealed through NMR, IR, and UV-Vis spectroscopy, researchers can confidently identify and characterize these important isomers in various scientific and developmental applications.

References

A Comparative Guide to the X-ray Crystallography of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The study of nitropyridine derivatives is of significant interest to researchers in materials science and drug development due to their diverse applications, stemming from their unique electronic and structural properties. X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional atomic arrangement of these compounds, providing critical insights into structure-property relationships. This guide offers a comparative analysis of the crystallographic data of various nitropyridine derivatives, details common experimental protocols, and visualizes the crystallographic workflow.

Comparative Crystallographic Data

The substitution of nitro and other functional groups on the pyridine ring significantly influences the crystal structure and molecular conformation of nitropyridine derivatives.[1] These structural variations, in turn, dictate the material's physical and chemical properties, such as color and electronic behavior.[2] Below is a comparison of crystallographic data for several nitropyridine derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorRef.
2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP)C₁₂H₁₁N₃O₂MonoclinicP2₁/c13.111(3)7.458(2)11.956(2)98.78(3)40.046[2]
2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP)C₁₂H₁₁N₃O₂MonoclinicP2₁/n10.134(2)11.127(2)10.339(2)92.54(3)40.042[2]
Methyl 3-carbamoyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylateC₁₅H₁₅N₃O₆MonoclinicP2₁/c11.083(2)13.971(2)10.428(2)108.68(1)40.041[3]
2-(Pyridine-2-ylthio)pyridine-1-ium picrate (2-PyrTPPc)C₁₆H₁₁N₅O₇SMonoclinicP2₁/c16.876(4)7.6675(18)13.846(3)100.93(3)4N/A[4]

Structural Insights from Comparative Analysis:

A compelling comparison can be drawn between the isomers 2PA5N4MP and 2PA5N6MP.[2] Despite their identical chemical formulas, the position of the methyl group dramatically alters their molecular geometry and crystal packing:

  • 2PA5N4MP exhibits a significantly twisted conformation, with a dihedral angle of approximately 45° between the pyridine and phenyl rings. This leads to intermolecular N–H⋯O hydrogen bonds.[2]

  • 2PA5N6MP , in contrast, adopts a nearly planar conformation, with a small dihedral angle of about 3°. This planarity facilitates the formation of N–H⋯N hydrogen-bonded dimers.[2]

These geometric differences directly impact their electronic properties. The planar 2PA5N6MP has a narrower HOMO-LUMO gap (≈2.45 eV) compared to the twisted 2PA5N4MP (≈3.77 eV), resulting in a notable red shift in its absorption spectrum.[2] This demonstrates how subtle changes in substituent position, revealed by crystallography, can profoundly modulate a molecule's optical and electronic characteristics.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution. While single-crystal X-ray diffraction is the most powerful technique, powder diffraction is a valuable alternative when suitable single crystals cannot be obtained.[5]

Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step.[6] For nitropyridine derivatives, which are typically organic compounds, slow evaporation from a suitable solvent is a common method.

  • Procedure : A saturated solution of the purified compound is prepared in a solvent or solvent mixture (e.g., ethanol, acetone, chloroform). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. The quality of the resulting crystals heavily influences the accuracy of the structural determination.[6]

Data Collection

Once a suitable crystal is mounted on a goniometer, X-ray diffraction data is collected using a diffractometer.

  • Instrumentation : A modern automated four-circle X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is typically used.

  • X-ray Source : Monochromatic radiation, often Cu Kα (λ = 1.54056 Å) or Mo Kα (λ = 0.70930 Å), is employed.[7] For organic molecules, copper radiation is often preferred as it produces stronger diffraction.[7]

  • Data Acquisition : The crystal is rotated in the X-ray beam to collect diffraction patterns from multiple angles.[6] The instrument collects a series of frames, recording the position and intensity of hundreds or thousands of diffraction spots. Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction : The raw diffraction intensities are integrated, corrected for experimental factors (like absorption and polarization), and scaled.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms in the unit cell.

  • Structure Refinement : A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. The final quality of the structure is assessed by the R-factor, with lower values indicating a better fit.

Visualized Workflow

The logical progression from a synthesized compound to a refined crystal structure is a fundamental workflow in chemical crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Final_Structure Final Structural Model (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-3-nitropyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 6-Chloro-3-nitropyridine-2-carboxylic acid, a compound that requires careful management due to its hazardous properties.

Immediate Safety Considerations:

This compound is a hazardous substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation. Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.
Specific target organ toxicity — single exposureExclamation MarkWarningH335: May cause respiratory irritation.

Disposal Procedures:

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . This should be carried out in accordance with all national and local regulations. It is imperative that this chemical is not mixed with other waste streams.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (corrosive, irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Handling of Empty Containers:

    • Uncleaned containers should be treated as if they still contain the product. Do not rinse empty containers into the drain.

    • These containers must also be disposed of through an approved waste disposal service.

Spill Management:

In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Avoid inhaling any dust. Wearing the appropriate PPE, cover the spill with an inert absorbent material, and collect it into a suitable container for disposal. Do not allow the chemical to enter drains.

cluster_preparation Waste Preparation cluster_disposal Disposal Pathway Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS/Contractor Contact EHS/Contractor Store Securely->Contact EHS/Contractor Ready for Disposal Provide SDS Provide SDS Contact EHS/Contractor->Provide SDS Scheduled Pickup Scheduled Pickup Provide SDS->Scheduled Pickup Approved Waste Facility Approved Waste Facility Scheduled Pickup->Approved Waste Facility Final Disposal Start Start Start->Collect Waste

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 6-Chloro-3-nitropyridine-2-carboxylic acid are critical for ensuring a safe laboratory environment. This guide provides detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans tailored for researchers, scientists, and drug development professionals. By adhering to these steps, you can minimize risks and maintain the integrity of your work.

Personal Protective Equipment (PPE)

The proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemically resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (in open air) Chemical safety goggles and face shieldChemically resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved respirator for dusts
Weighing and Aliquoting (in fume hood) Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
In-Reaction Use Chemical safety goggles and face shieldChemically resistant gloves (e.g., Nitrile)Laboratory coatUse in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Laboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal A Receive Package B Inspect for Damage A->B C Log in Inventory B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E F Work in Fume Hood E->F G Weigh and Prepare F->G H Conduct Experiment G->H I Segregate Waste H->I J Label Waste Container I->J K Dispose via Approved Waste Handler J->K

Caption: Workflow for handling this compound.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (safety glasses and gloves) when handling the package.

  • Log the chemical into your laboratory's inventory system.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2] The container should be kept tightly closed.[1][3]

Handling and Use:

  • Preparation: Before handling the solid, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][5]

  • Weighing: Whenever possible, weigh the compound in a chemical fume hood to minimize the risk of inhaling dust particles.[6] If a fume hood is not available, a NIOSH-approved respirator should be used. Avoid the formation of dust.[1][3]

  • In-Reaction: All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Spill and Emergency Procedures:

  • Minor Spill:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A Unused/Expired Chemical D Segregate Halogenated Organic Waste A->D B Contaminated Materials (gloves, wipes, etc.) B->D C Reaction Waste C->D E Use Designated, Labeled, and Sealed Containers D->E F Store in Satellite Accumulation Area E->F G Arrange Pickup by Certified Waste Handler F->G

Caption: Decision-making process for the disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated materials (e.g., gloves, paper towels), and reaction byproducts, must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

  • Disposal: The final disposal must be carried out by an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.